molecular formula C13H9NO5 B2786664 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Cat. No.: B2786664
M. Wt: 259.21 g/mol
InChI Key: NTSLTWQRDNWPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a synthetic intermediate. It has been used in the synthesis of the alkaloid acronycidine.>

Properties

IUPAC Name

7-methoxy-9-methylfuro[2,3-b]quinoline-4,5,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c1-14-10-9(7(15)5-8(18-2)12(10)17)11(16)6-3-4-19-13(6)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLTWQRDNWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=C(C2=O)OC)C(=O)C3=C1OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines the structure elucidation of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. Due to the limited availability of primary spectroscopic data in the public domain for this specific semi-synthetic compound, the experimental data presented herein is hypothetical and representative of the expected values for this class of molecules. This guide is intended to serve as an educational tool, demonstrating the systematic approach to structure elucidation using modern spectroscopic techniques.

Introduction

This compound is a semi-synthetic compound derived from the quinoline alkaloid acronycidine.[1][2] Acronycidine is naturally found in the bark of Acronychia baueri and Melicope fareana and has reported antimalarial properties.[1][2] The target compound, with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol , presents a complex heterocyclic system.[2] This guide provides a comprehensive overview of the methodologies and data interpretation involved in confirming its intricate molecular architecture.

The structure elucidation of such a molecule relies on a synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the expected outcomes from these analyses and illustrates the logical workflow for piecing together the structural puzzle.

Proposed Structure and Numbering

The proposed structure for this compound is presented below, with conventional numbering for the furoquinoline core.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_elucidation Structure Confirmation synthesis Synthesis purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms nmr NMR (1D & 2D) purification->nmr ir IR Spectroscopy purification->ir mol_formula Determine Molecular Formula (from HRMS) ms->mol_formula fragments Propose Core Structure (from NMR) nmr->fragments func_groups Identify Functional Groups (from IR) ir->func_groups elucidation Final Structure Elucidation mol_formula->elucidation func_groups->elucidation connectivity Confirm Connectivity (from 2D NMR) fragments->connectivity connectivity->elucidation

References

Synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a significant compound in the field of medicinal chemistry, primarily recognized as a synthetic intermediate in the preparation of acronycidine analogs.[2] Acronycidine, a furoquinoline alkaloid isolated from the bark of Acronychia bauera and Melicope fareana, has shown biological activities, including potential antimalarial properties.[1] The synthesis and modification of its core structure are of interest for developing new therapeutic agents. This guide aims to provide a detailed technical resource on the synthesis of the title trione, addressing the need for a consolidated information source for researchers in drug discovery and development.

Proposed Synthesis Pathway

The synthesis of this compound is understood to originate from acronycidine. The likely synthetic route involves a series of reactions including N-methylation followed by oxidative degradation of the quinoline and furan rings. A plausible multi-step synthesis is proposed as follows:

  • Isolation of Acronycidine: The synthesis begins with the isolation of the precursor, acronycidine, from natural sources such as the bark of Acronychia bauera or Melicope fareana.

  • N-Methylation of Acronycidine: The secondary amine in the acronycidine structure is methylated to introduce the methyl group at the N-9 position.

  • Oxidative Cleavage: The resulting N-methylated intermediate is then subjected to strong oxidizing agents. This step is proposed to cleave the aromatic rings, leading to the formation of the trione functionality.

A detailed diagram of this proposed pathway is provided below.

Synthesis_Pathway Acronycidine Acronycidine (Isolated from natural source) N_Methyl_Acronycidine N-Methyl Acronycidine Acronycidine->N_Methyl_Acronycidine  N-Methylation  (e.g., CH3I, base) Target_Compound 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione N_Methyl_Acronycidine->Target_Compound  Oxidation  (e.g., KMnO4 or O3)

Caption: Proposed synthesis pathway for this compound from acronycidine.

Quantitative Data

Available quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases and lacks detailed experimental context such as reaction yields.

PropertyValueReference
Molecular Formula C₁₃H₉NO₅[3]
Molecular Weight 259.21 g/mol [3]
Appearance Red-brown solid[3]
Purity >95% by HPLC[3]
Solubility Soluble in methanol or DMSO[3]
Long Term Storage -20°C[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the readily available scientific literature. The foundational work by Lahey F.N. et al. in 1950 is cited as the primary source for the chemistry of acronycidine, but the full text is not widely accessible.[1] However, based on general organic synthesis principles for similar transformations, a hypothetical experimental workflow is presented below.

General Experimental Workflow

The following diagram illustrates a general workflow that would be followed in a laboratory setting for the proposed synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start: Acronycidine Step1 N-Methylation Reaction Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Purification1 Chromatography 1 Workup1->Purification1 Intermediate N-Methyl Acronycidine Purification1->Intermediate Step2 Oxidation Reaction Intermediate->Step2 Workup2 Reaction Quenching & Extraction Step2->Workup2 Purification2 Chromatography 2 / Recrystallization Workup2->Purification2 Final_Product Final Product: 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione Purification2->Final_Product Analysis Characterization: - NMR - Mass Spectrometry - HPLC Final_Product->Analysis

Caption: General experimental workflow for the synthesis and analysis of the target compound.

Hypothetical Protocol for N-Methylation of Acronycidine
  • Materials: Acronycidine, a suitable base (e.g., sodium hydride or potassium carbonate), methyl iodide, and an appropriate aprotic solvent (e.g., dimethylformamide or acetone).

  • Procedure:

    • Dissolve acronycidine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at a controlled temperature (e.g., 0 °C).

    • Slowly add methyl iodide to the reaction mixture.

    • Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Hypothetical Protocol for Oxidation to the Trione
  • Materials: N-methylated acronycidine intermediate, a strong oxidizing agent (e.g., potassium permanganate in a suitable solvent system like acetone/water, or ozone followed by an oxidative workup).

  • Procedure:

    • Dissolve the N-methylated intermediate in the chosen solvent.

    • Cool the solution to a low temperature (e.g., 0 °C or below).

    • Slowly add the oxidizing agent, maintaining the low temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction (e.g., with sodium bisulfite for permanganate).

    • Perform an aqueous workup and extract the product.

    • Purify the crude product by column chromatography or recrystallization to obtain the final trione.

Signaling Pathways and Biological Activity

Currently, there is no published data on the specific biological activity or the interaction of this compound with any signaling pathways.[1] Its primary role is documented as a synthetic intermediate for the production of other molecules, such as acronycidine, which has reported antimalarial activity.[1][2] Further research would be required to elucidate any intrinsic biological effects of the title compound.

Conclusion

This technical guide provides a consolidated overview of the synthesis of this compound. While a detailed, validated experimental protocol from primary literature is not currently accessible, a plausible synthetic route has been proposed based on established chemical principles for this class of compounds. The provided quantitative data and workflow diagrams offer a valuable resource for researchers interested in the synthesis of acronycidine analogs and related furoquinoline structures. Further investigation is warranted to fully characterize the synthetic details and to explore the potential biological activities of this compound.

References

In-Depth Technical Guide: 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is compiled from currently available public data. It is important to note that published research on the specific biological activities and detailed experimental protocols for this compound is limited. This document aims to provide a comprehensive overview based on existing information and general knowledge of the furoquinoline alkaloid class.

Introduction

This compound is a semi-synthetic derivative of acronycidine, a quinoline alkaloid. Acronycidine is naturally found in the bark of Australian Rutaceae species such as Acronychia baueri and Melicope fareana.[1] While this derivative is available commercially for research purposes, to date, no specific biological activities have been published in peer-reviewed literature.[1][2] However, its lineage from acronycidine, which has reported antimalarial properties, suggests potential areas for investigation.[1][2] Furoquinoline alkaloids, as a class, are known for a wide range of biological activities, including antimicrobial, antiprotozoal, and anti-inflammatory effects, making this compound a subject of interest for further research. This guide provides a summary of its known chemical properties and outlines general experimental protocols relevant to its analysis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily sourced from commercial supplier specifications.

PropertyValueSource
Molecular Formula C₁₃H₉NO₅BioAustralis
Molecular Weight 259.21 g/mol BioAustralis
CAS Number 859304-28-2BioAustralis
Appearance Red-brown solidBioAustralis
Purity >95% (by HPLC)BioAustralis
Solubility Soluble in methanol or DMSOBioAustralis
Storage -20°C (long term)BioAustralis

Synthesis and Derivation

This compound is described as a semi-synthetic derivative of acronycidine. The precise synthetic route from acronycidine to this trione derivative is not detailed in the available literature.

The following diagram illustrates the structural relationship between the parent compound, acronycidine, and its derivative.

G Acronycidine Acronycidine (Parent Compound) Derivative 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione (Semi-synthetic Derivative) Acronycidine->Derivative Synthetic Modification

Figure 1: Structural Relationship to Acronycidine

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. However, a general methodology for the analysis of furoquinoline alkaloids using modern analytical techniques can be adapted for this compound.

General Analytical Workflow for Furoquinoline Alkaloids:

The following protocol outlines a general approach for the characterization and quantification of furoquinoline alkaloids, which can serve as a starting point for researchers working with this compound.

Objective: To qualitatively and quantitatively analyze this compound.

Materials and Methods:

  • Sample Preparation:

    • Accurately weigh a small amount of the solid compound.

    • Dissolve the compound in a suitable solvent such as methanol or DMSO to a known concentration.

    • Perform serial dilutions as required for the analytical method.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Detection: Diode array detector (DAD) to obtain UV-Vis spectra.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI), in both positive and negative ion modes.

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass data.

    • Data Analysis: Determine the exact mass of the parent ion and analyze fragmentation patterns to confirm the structure.

The following diagram illustrates a generalized workflow for the analytical characterization of a novel furoquinoline alkaloid derivative.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation dissolve Dissolve in Methanol/DMSO dilute Serial Dilution dissolve->dilute hplc HPLC-DAD (Purity & UV-Vis) dissolve->hplc quant Quantification dilute->quant ms High-Resolution MS (Mass & Fragmentation) hplc->ms purity Purity Assessment hplc->purity nmr NMR Spectroscopy (Structural Elucidation) ms->nmr structure Structure Confirmation ms->structure purity->structure structure->quant

References

In-depth Technical Guide: 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, a semi-synthetic furoquinoline alkaloid. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on its physicochemical properties and presents a broader context by detailing the biological activities, experimental protocols, and signaling pathways of its parent compound, acronycidine, and other structurally related furoquinoline and acridone alkaloids. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a quinoline alkaloid derivative.[1] Its Chemical Abstracts Service (CAS) Registry Number is 859304-28-2 .[1] The compound is recognized as a semi-synthetic derivative of acronycidine, an alkaloid isolated from the bark of the Australian Rutaceae family plants, Acronychia baueri and Melicope fareana.[1] Primarily, it has been described as a synthetic intermediate in the preparation of acronycidine.[2] As of the current literature, there is no published data on the biological activity of this compound itself.[1]

Furoquinoline alkaloids, the class to which this compound belongs, are a significant group of natural products known for a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] This guide, therefore, extends its scope to encompass the known biological effects and mechanisms of action of related, well-studied furoquinoline alkaloids to provide a relevant framework for potential future research on this specific molecule.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 859304-28-2[1]
Molecular Formula C₁₃H₉NO₅PubChem
Molecular Weight 259.22 g/mol PubChem
Appearance Red-brown solid[1]
Solubility Soluble in DMSO and methanol[1]
Canonical SMILES COC1=CC2=C(C(=O)C3=C(N2C)OC=C3)C(=O)C1=OPubChem
InChI Key FHNORNFQVPDBTJ-UHFFFAOYSA-NPubChem

Biological Activity of Related Furoquinoline and Acridone Alkaloids

While no specific biological activity has been reported for this compound, its parent compound, acronycidine (5,7,8-trimethoxydictamnine), is reported to have antimalarial activity.[1] Furthermore, the broader class of furoquinoline and acridone alkaloids has been extensively studied for their cytotoxic and antitumor properties. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some representative related compounds against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Acronycine Analogue (S 23906-1)L1210 (Murine Leukemia)0.7[5]
Acronycine Analogue (S 23906-1)KB-3-1 (Human Epidermoid Carcinoma)0.15[5]
AcronycineC38 (Colon Carcinoma)Moderately Active at 100 mg/kg[6]
Acronycine Derivative (S 23906-1)C38 (Colon Carcinoma)Markedly Active at 1.56-6.25 mg/kg[6]
SkimmianineHL-60 (Human Promyelocytic Leukemia)> 100[7]
DictamnineHL-60 (Human Promyelocytic Leukemia)27.4[7]
γ-FagarineHL-60 (Human Promyelocytic Leukemia)45.2[7]

Experimental Protocols

Due to the absence of specific experimental protocols for this compound, this section provides detailed methodologies for the synthesis of a related acridone alkaloid and a standard cytotoxicity assay, which are relevant for researchers working with this class of compounds.

Synthesis of Acronycine

The following protocol describes a three-step synthesis of acronycine, a representative acridone alkaloid.[8][9]

Step 1: Synthesis of the Tricyclic Acridone Derivative

  • To a solution of an appropriate anthranilic acid derivative (1.0 equiv) and phloroglucinol (1.0 equiv) in 1-hexanol, add p-toluenesulfonic acid (TsOH, 0.05 equiv).[9]

  • Reflux the reaction mixture at 160 °C for 18 hours.[9]

  • Cool the reaction mixture to room temperature and add n-hexane.[9]

  • Filter the resulting precipitate and wash with hexane and dichloromethane.[9]

Step 2: Ti(OiPr)₄-Mediated Regioselective Cyclization

  • To a stirred solution of the dihydroxyacridone derivative from Step 1 (1.0 equiv) and prenal (3.0 equiv) in dry toluene at -78 °C, add Ti(OiPr)₄ (4.0 equiv) dropwise.[8]

  • Stir the reaction mixture vigorously for 24 hours.[8]

  • Quench the reaction with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.[8]

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]

Step 3: N-Methylation to Yield Acronycine

  • To the product from Step 2, add MeI (3 equiv).[8]

  • Stir the reaction at room temperature for 8 hours.[8]

  • Quench the reaction with an ice-cold saturated ammonium chloride solution.[8]

  • Extract the aqueous layer with ethyl acetate.[8]

  • Dry the combined organic layers over sodium sulfate, and remove the solvent under reduced pressure.[8]

  • Purify the product by column chromatography on silica gel with an EtOAc-hexane solvent system to yield acronycine.[8]

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11][12]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • After the incubation period, remove the medium containing the test compound.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]

  • Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Carefully remove the MTT solution without disturbing the formazan crystals.[12]

  • Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[12]

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound are unknown. However, studies on its parent compound, acronycine, and its analogues have provided insights into their mechanism of action.

The antitumor activity of acronycine derivatives is strongly correlated with their ability to form covalent adducts with DNA.[15] The proposed mechanism involves the monoalkylation of the 2-amino group of guanine residues in the minor groove of the DNA double helix.[16] This DNA damage can lead to the inhibition of DNA synthesis and ultimately trigger apoptosis.[17]

Furthermore, some acronycine analogues have been shown to modulate the levels of cell cycle regulatory proteins, such as cyclin E.[17] The disruption of the cell cycle is a common mechanism by which anticancer agents exert their effects.

Furoquinoline alkaloids have been reported to influence various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in cancer cell proliferation and survival. However, specific and detailed pathway analyses for acronycine and its close derivatives are still an active area of research.

Visualizations

Generalized Synthetic Pathway for Acridone Alkaloids

Synthetic_Pathway A Anthranilic Acid Derivative C Tricyclic Acridone Intermediate A->C TsOH, 160°C B Phloroglucinol B->C E Tetracyclic Acridone (Acronycine Precursor) C->E Ti(OiPr)4, -78°C D Prenal D->E F Acronycine E->F MeI

Caption: A generalized three-step synthetic route to acronycine.

Proposed Mechanism of Action of Acronycine Analogues

Mechanism_of_Action Acronycine Acronycine Analogue Adduct DNA Adduct Formation (Alkylation of Guanine) Acronycine->Adduct CellCycle Cell Cycle (Cyclin E Modulation) Acronycine->CellCycle DNA Cellular DNA DNA->Adduct Inhibition Inhibition of DNA Synthesis Adduct->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest CellCycleArrest->Apoptosis

References

Solubility Profile of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While qualitative data indicates solubility in these solvents, this guide offers a framework for quantitative determination, including detailed experimental protocols and relevant analytical methods.

Introduction

This compound is a semi-synthetic derivative of the quinoline alkaloid acronycidine. Acronycidine and related acridone alkaloids have garnered interest for their potential biological activities, including antitumor properties. Understanding the solubility of this compound is a critical first step in enabling further research into its potential therapeutic applications, as it directly impacts formulation, bioavailability, and in vitro assay design.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in DMSO and methanol has not been published. The table below is presented as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
DMSO25Data not availableData not availableShake-Flask / UPLC-MS
Methanol25Data not availableData not availableShake-Flask / UPLC-MS

Researchers can adapt this table to include data at various temperatures as required for their studies.

Experimental Protocols

To ensure accurate and reproducible solubility data, the following detailed protocols are recommended.

General Workflow for Solubility Determination

The process of determining the solubility of the target compound can be systematically approached as illustrated in the workflow diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Compound Weighing C Shake-Flask Incubation (Equilibrium) A->C B Solvent Preparation B->C D Sample Separation (Centrifugation/Filtration) C->D E Supernatant Dilution D->E F UPLC-MS/MS Analysis E->F G Data Calculation & Quantification F->G

Figure 1: General experimental workflow for solubility determination.
Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

  • Add a known volume of the selected solvent (DMSO or methanol) to each vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • After equilibration, remove the vials and allow the undissolved solid to settle.

  • Separate the saturated supernatant from the excess solid by either centrifugation or by filtering through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the undissolved solid.

  • Accurately dilute a known volume of the clear supernatant with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UPLC-MS/MS.[1][2]

UPLC-MS/MS for Quantification

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying the concentration of the dissolved compound.

Instrumentation and Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 column (e.g., 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from any impurities.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1-5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

  • Generate a standard curve by preparing a series of dilutions from the stock solution.

  • Analyze the standards and the diluted samples from the shake-flask experiment using the developed UPLC-MS/MS method.

  • Plot the peak area against the concentration for the standards to create a calibration curve.

  • Determine the concentration of the compound in the experimental samples by interpolating their peak areas from the calibration curve.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Synthesis and Potential Biological Context

As a semi-synthetic derivative, understanding the origin of this compound can provide context for its study.

G A Acronycidine (Natural Product Precursor) B Chemical Modification Steps (e.g., Oxidation, Demethylation) A->B Semi-synthesis C 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione B->C Yields Target Compound

Figure 2: Hypothetical semi-synthetic pathway.

The parent compound, acronycidine, belongs to a class of acridone alkaloids that have been investigated for various biological activities. While no specific signaling pathways have been elucidated for this compound, related compounds have been noted for their interactions with DNA and cellular kinases. Future research, enabled by a clear understanding of its solubility, may explore similar mechanisms of action.

Conclusion

This technical guide provides a robust framework for researchers to quantitatively determine the solubility of this compound in DMSO and methanol. By following the detailed experimental protocols for the shake-flask method and UPLC-MS/MS analysis, scientists can generate the reliable data necessary for advancing the study of this compound in drug discovery and development. The provided diagrams offer a clear visual representation of the experimental workflow and the synthetic context of the molecule.

References

The Enigmatic Core: Unraveling the Potential Mechanism of Action of Furoquinoline Triones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Furoquinoline alkaloids represent a diverse class of natural and synthetic compounds with a wide spectrum of biological activities, including notable anticancer, antimalarial, and neuroactive properties.[1][2][3][4] While specific research on the "trione" subclass of furoquinolines is nascent, this whitepaper extrapolates from the broader furoquinoline and quinoline literature to propose potential mechanisms of action. This in-depth technical guide synthesizes available data to illuminate likely signaling pathways and molecular targets, providing a foundational resource for researchers in oncology, infectious diseases, and neuropharmacology. We will explore potential actions including topoisomerase inhibition, disruption of the PI3K/Akt/mTOR pathway, induction of apoptosis, and inhibition of hemozoin polymerization, supported by quantitative data and detailed conceptual frameworks for experimental validation.

Introduction: The Furoquinoline Scaffold and the Trione Moiety

The furoquinoline core is a heterocyclic structure composed of a furan ring fused to a quinoline system.[5] This scaffold is prevalent in numerous plant species, particularly within the Rutaceae family.[3] The addition of a "trione" functionality, implying the presence of three ketone groups, suggests a highly reactive molecule with significant potential for electrophilic interactions with biological nucleophiles. This inherent reactivity likely underpins the diverse biological effects observed in related compounds. This document will systematically explore the most probable mechanisms of action for this intriguing class of molecules.

Potential Anticancer Mechanisms of Action

The quinoline and furoquinoline scaffolds are present in numerous compounds with demonstrated anticancer activity.[5] The potential mechanisms are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Inhibition of DNA Topoisomerases

A primary and well-documented mechanism for quinoline-based anticancer agents is the inhibition of DNA topoisomerases.[1] These essential enzymes resolve DNA topological problems during replication, transcription, and repair. Their inhibition leads to DNA strand breaks and ultimately triggers cell death. Fluoroquinolone derivatives, for instance, have been identified as potent inhibitors of mammalian topoisomerases I and II.[1][6]

  • Topoisomerase I (Topo I) Inhibition: Furoquinoline triones may act as intercalating agents or bind to the Topo I-DNA complex, preventing the re-ligation of the single-strand break. This leads to the accumulation of cleavage complexes and stalled replication forks.

  • Topoisomerase II (Topo II) Inhibition: These compounds could also stabilize the Topo II-DNA cleavage complex, where both DNA strands are cut. This results in irreversible double-strand breaks, a highly cytotoxic lesion.

Topoisomerase_Inhibition cluster_replication DNA Replication Fork cluster_inhibition Inhibition by Furoquinoline Trione DNA Supercoiled DNA Topo Topoisomerase (I or II) DNA->Topo Binding & Cleavage Religated_DNA Relaxed DNA Topo->Religated_DNA Re-ligation Religated_DNA->DNA Continued Replication (Normal Cell Cycle) FQT Furoquinoline Trione Stabilized_Complex Stabilized Cleavage Complex DSB DNA Strand Breaks Apoptosis Apoptosis

Conceptual workflow of topoisomerase inhibition.
Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[7] Docking studies with related tetrahydroquinolinones have also suggested that the PI3K enzyme is a likely target.[8] Furoquinoline triones could potentially inhibit key kinases in this pathway, such as PI3K or mTOR, leading to the deactivation of downstream effectors and a subsequent decrease in cell proliferation and survival.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation FQT Furoquinoline Trione FQT->PI3K Inhibition FQT->mTOR Potential Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

The EGFR signaling pathway is another critical regulator of cell proliferation that is often dysregulated in cancer. Quinoline-chalcone hybrids have demonstrated potent EGFR inhibitory activity.[7] It is plausible that furoquinoline triones could bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades.

Induction of Apoptosis and Oxidative Stress

Beyond specific pathway inhibition, furoquinoline triones may induce apoptosis through various mechanisms. Fluoroquinolones have been shown to modulate the expression of key apoptosis-related proteins such as p53, Bcl-2, and Bax, and to activate executioner caspases.[1] Furthermore, compounds like tetrahydroquinolinones can induce massive oxidative stress within cancer cells, disrupting the redox balance and leading to programmed cell death.[8] The electrophilic nature of the trione moiety makes it a strong candidate for inducing such a state.

Potential Antimalarial Mechanism of Action

The quinoline core is the backbone of several pivotal antimalarial drugs, including chloroquine and quinine.[4][9] Their primary mechanism of action is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[10] The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.[3][10] Quinoline-based drugs accumulate in the parasite's acidic food vacuole and interfere with this process.[4][9]

Furoquinoline triones likely act in a similar manner, through one or both of the following mechanisms:

  • Capping Hemozoin Crystals: The planar furoquinoline structure could bind to the growing faces of the hemozoin crystal, a process described as "step-pinning" or "kink-blocking," thereby preventing further heme polymerization.[11]

  • Complexation with Free Heme: The compounds may form complexes with free heme molecules, preventing their incorporation into the hemozoin crystal and potentially generating reactive oxygen species that damage the parasite.[10]

Hemozoin_Inhibition cluster_parasite Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Toxicity FQT Furoquinoline Trione FQT->Heme Complexation FQT->Hemozoin Inhibition of Polymerization

Proposed mechanism of hemozoin formation inhibition.

Quantitative Data on Related Compounds

While specific data for furoquinoline triones are not available, the following tables summarize the cytotoxic activities of various furoquinoline and quinoline derivatives against several human cancer cell lines, providing a benchmark for future studies.

Table 1: Cytotoxicity of Furo[2,3-b]quinoline Derivatives

Compound HCT-116 (IC₅₀, µM) MCF-7 (IC₅₀, µM) U2OS (IC₅₀, µM) A549 (IC₅₀, µM) Reference
10c 4.32 >40 24.96 18.59 [2]
8a 13.11 9.87 >40 >40 [2]
10a 12.35 9.92 >40 >40 [2]

| 10b | 13.91 | 10.33 | >40 | >40 |[2] |

Table 2: Cytotoxicity of Other Furoquinoline Alkaloids

Compound Cell Line Activity (EC₅₀/IC₅₀, µM) Reference
Dictamnine HeLa 12.6 (EC₅₀) [5]
Dictamnine KB 103 (EC₅₀) [5]
γ-fagarine HeLa <50.0 (IC₅₀) [5]
Skimmianine HeLa <50.0 (IC₅₀) [5]

| Haplopine | HeLa | <50.0 (IC₅₀) |[5] |

Proposed Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action for furoquinoline triones, a systematic experimental approach is required.

In Vitro Cytotoxicity and Proliferation Assays
  • Methodology: A panel of human cancer cell lines (e.g., colorectal, breast, lung, prostate) and a normal cell line (e.g., HL-7702) should be treated with a concentration range of the test compounds. Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 48-72 hours of incubation.[2]

  • Data Output: IC₅₀ values for each cell line to determine potency and selectivity.

Topoisomerase Inhibition Assays
  • Methodology: Commercially available kits for Topoisomerase I and II drug screening can be utilized. These assays measure the relaxation of supercoiled plasmid DNA. The ability of furoquinoline triones to inhibit this relaxation in the presence of the enzyme indicates inhibitory activity.

  • Data Output: IC₅₀ values for enzyme inhibition.

Western Blot Analysis for Pathway Modulation
  • Methodology: Cancer cells treated with the test compounds are lysed, and proteins are separated by SDS-PAGE. Western blotting is then performed using primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and apoptosis pathways (e.g., Cleaved Caspase-3, Bcl-2, Bax).

  • Data Output: Qualitative and quantitative changes in protein expression and phosphorylation status.

Hemozoin Inhibition Assay
  • Methodology: A cell-free assay can be used where hemin is induced to polymerize into β-hematin (synthetic hemozoin) at an acidic pH. The inhibitory effect of the test compounds is measured by quantifying the amount of remaining monomeric hemin spectrophotometrically.

  • Data Output: IC₅₀ values for the inhibition of β-hematin formation.

Conclusion and Future Directions

The furoquinoline trione scaffold holds significant promise as a source of novel therapeutic agents. Based on the extensive literature on related quinoline and furoquinoline alkaloids, the most probable mechanisms of action involve the inhibition of DNA topoisomerases and key cancer survival pathways like PI3K/Akt/mTOR, leading to cytotoxic effects. In the context of malaria, the inhibition of hemozoin formation remains the most likely mode of action.

The lack of specific research on furoquinoline triones underscores a critical gap in the literature and a compelling opportunity for investigation. Future research must focus on the synthesis and biological evaluation of a focused library of these compounds. The experimental protocols outlined in this guide provide a clear roadmap for elucidating their precise molecular targets and cellular effects. Such studies will be instrumental in unlocking the full therapeutic potential of this enigmatic and promising class of molecules.

References

The Discovery and Isolation of Acronycidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acronycidine, a naturally occurring acridone alkaloid, and its derivatives have garnered significant interest within the scientific community due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of acronycidine derivatives from their natural sources. It details the experimental protocols for extraction, fractionation, and purification, and presents quantitative data where available. Furthermore, this document illustrates the key experimental workflows and logical relationships through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Acronycidine is a member of the acridone alkaloid family, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The discovery of acronycidine is closely linked to the phytochemical investigation of plants from the Rutaceae family, which are rich sources of these alkaloids. Early studies on the bark of Acronychia baueri led to the isolation and characterization of acronycidine alongside its more well-known analogue, acronycine.[1][2][3] These initial discoveries paved the way for further exploration of other plant species, such as those from the Sarcomelicope genus, which were also found to produce acronycidine and related derivatives.[4] The cytotoxic and other biological properties of these compounds have made them attractive targets for further research and development.

Natural Sources and Quantitative Data

Acronycidine and its derivatives are primarily isolated from the bark of plant species belonging to the Rutaceae family. The concentration of these alkaloids can vary depending on the plant species, geographical location, and time of harvest.

Table 1: Natural Sources of Acronycidine and Co-occurring Alkaloids

Plant SpeciesFamilyPlant PartIsolated Acridone AlkaloidsReference
Acronychia baueriRutaceaeBarkAcronycidine, Acronycine, Normelicopidine, Melicopine, Normelicopine, Melicopicine, Normelicopicine[3]
Sarcomelicope speciesRutaceaeNot specifiedAcronycine epoxide and other acronycine derivatives[4]

Note: Specific quantitative yields of acronycidine from the raw plant material are not extensively reported in the reviewed literature.

Experimental Protocols: Isolation of Acronycidine Derivatives

The isolation of acronycidine and its derivatives from their natural sources is a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating acridone alkaloids from Rutaceae species.[3][5][6]

Extraction of Crude Alkaloids

The initial step involves the exhaustive extraction of the dried and powdered plant material to obtain a crude extract containing a mixture of secondary metabolites, including alkaloids.

  • Maceration: The powdered bark of Acronychia baueri is sequentially macerated with a series of organic solvents of increasing polarity. A typical solvent series is n-hexane, diethyl ether, benzene, and methanol.[3] This hierarchical extraction helps to remove fats, waxes, and other non-polar compounds in the initial steps.

  • Ammoniacal Solvent Extraction: To specifically target the basic alkaloids, an extraction with an ammoniacal organic solvent (e.g., ammoniacal ether or chloroform) is performed.[3] The ammonia solution basifies the plant material, converting alkaloid salts into their free base form, which are more soluble in organic solvents.

  • Concentration: The solvent from each extraction step is removed under reduced pressure using a rotary evaporator to yield the respective crude extracts. The extracts from the ammoniacal solvent step are expected to be enriched in alkaloids.

Acid-Base Partitioning for Alkaloid Fractionation

To isolate the alkaloids from the crude extract, a liquid-liquid extraction technique based on the pH-dependent solubility of alkaloids is employed.

  • Acidic Extraction: The crude alkaloid-containing extract is dissolved in a mixture of a water-immiscible organic solvent (e.g., chloroform or dichloromethane) and an aqueous acid solution (e.g., 5% hydrochloric acid or sulfuric acid). The basic alkaloids will react with the acid to form their corresponding salts, which are soluble in the aqueous phase.

  • Separation of Phases: The aqueous and organic layers are separated. The organic layer, containing neutral and acidic compounds, is set aside.

  • Basification and Re-extraction: The acidic aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This converts the alkaloid salts back to their free base form, causing them to precipitate or become soluble in an organic solvent. The aqueous solution is then extracted multiple times with an organic solvent like chloroform or dichloromethane.

  • Final Concentration: The combined organic extracts are washed with water until neutral, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction, containing a mixture of different alkaloids, is then subjected to chromatographic techniques to isolate the individual compounds.

  • Column Chromatography: The crude alkaloid fraction is adsorbed onto a stationary phase (e.g., silica gel or alumina) and packed into a glass column. The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. A common solvent gradient for separating acridone alkaloids is a mixture of hexane, ethyl acetate, and methanol.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column chromatography and to identify fractions containing compounds of interest. A suitable solvent system (e.g., chloroform:methanol 9:1) is used to develop the TLC plates. The spots corresponding to acridone alkaloids can often be visualized under UV light due to their fluorescent nature.

  • Preparative TLC or HPLC: Fractions containing a mixture of closely related alkaloids may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure acronycidine.

  • Crystallization: The final step in obtaining pure acronycidine is often crystallization from a suitable solvent or solvent mixture.

Structure Elucidation

The structure of the isolated acronycidine is confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Acronycidine

TechniqueDataReference
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula.[2]
¹H NMR Spectroscopy Reveals the number and connectivity of hydrogen atoms in the molecule.[2]
¹³C NMR Spectroscopy Shows the number and types of carbon atoms present in the structure.[2]
UV-Vis Spectroscopy Provides information about the electronic transitions and the chromophore system of the acridone core.[2]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as carbonyl and hydroxyl groups.[2]

Visualizations

Experimental Workflow for Acronycidine Isolation

experimental_workflow start Dried Bark of Acronychia baueri extraction Exhaustive Solvent Extraction (n-hexane, ether, benzene, ammoniacal ether, methanol) start->extraction crude_extract Crude Extracts extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_acronycidine Pure Acronycidine tlc->pure_acronycidine

Caption: General workflow for the isolation of acronycidine.

Logical Relationship in Alkaloid Fractionation

logical_relationship crude_extract Crude Extract in Organic Solvent add_acid Add Aqueous Acid crude_extract->add_acid aqueous_phase Aqueous Phase (Alkaloid Salts) add_acid->aqueous_phase Alkaloids move to aqueous phase organic_phase Organic Phase (Neutral & Acidic Compounds) add_acid->organic_phase Other compounds remain basify Basify Aqueous Phase (e.g., with NH4OH) aqueous_phase->basify free_alkaloids Free Alkaloids basify->free_alkaloids extract_organic Extract with Organic Solvent free_alkaloids->extract_organic final_alkaloid_fraction Crude Alkaloid Fraction extract_organic->final_alkaloid_fraction

Caption: Acid-base partitioning for alkaloid separation.

Conclusion

The discovery and isolation of acronycidine and its derivatives from natural sources have been pivotal for the exploration of their biological activities. The methodologies outlined in this guide, from initial extraction to final purification, provide a solid foundation for researchers aiming to isolate these and other acridone alkaloids. While the foundational work was laid decades ago, the potential of these compounds in drug discovery warrants continued investigation, potentially with modern, more efficient isolation and analytical techniques. This guide serves as a valuable technical resource to support these ongoing research efforts.

References

In Silico Modeling of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide addresses the in silico modeling of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. It is important to note that, to date, there is no publicly available literature on the biological activity or computational modeling of this specific compound. The primary identification of this molecule is as a semi-synthetic derivative of the quinoline alkaloid acronycidine.[1][2] Therefore, this document serves as a prospective guide for researchers, scientists, and drug development professionals, outlining a comprehensive in silico workflow to explore its therapeutic potential. The methodologies and potential targets proposed herein are based on the known biological activities of the parent compound, acronycidine, and the broader class of furoquinoline alkaloids.[3][4]

Compound Overview

This compound is a heterocyclic organic compound with a furoquinoline core. Furoquinoline alkaloids are known for a diverse range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[3][5] The parent alkaloid, acronycidine, has reported antimalarial and anticancer properties, suggesting that this derivative may possess similar bioactivities.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the target compound is presented in Table 1. These parameters are crucial for initial drug-likeness assessment and for parameterizing in silico models.

PropertyValueSource
Molecular Formula C₁₃H₉NO₅BioAustralis[1]
Molecular Weight 259.21 g/mol BioAustralis[1]
Appearance Red-brown solidBioAustralis[1]
Solubility Soluble in methanol or DMSOBioAustralis[1]
CAS Number 859304-28-2BioAustralis[1]
Predicted XlogP 1.5 - 2.5admetSAR 2.0
Predicted H-Bond Acceptors 5admetSAR 2.0
Predicted H-Bond Donors 0admetSAR 2.0
Predicted TPSA 81.9 ŲadmetSAR 2.0

Table 1: Physicochemical Properties of this compound.

Proposed In Silico Research Workflow

Given the absence of experimental data, a structured in silico approach is recommended to predict the biological targets, efficacy, and safety profile of the compound. This workflow provides a roadmap from initial screening to detailed mechanistic insights.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Lead Refinement & Validation cluster_2 Phase 3: Pharmacokinetic & Toxicity Profiling T_ID Target Identification (Based on Furoquinoline Analogs) Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) T_ID->Ligand_Prep VS Virtual Screening (Molecular Docking against Target Library) Ligand_Prep->VS Hit_Analysis Hit Analysis & Selection (Docking Score, Binding Mode) VS->Hit_Analysis MD_Sim Molecular Dynamics Simulation (100 ns) Hit_Analysis->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->Binding_Energy ADMET In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Binding_Energy->ADMET

Figure 1: Proposed in silico drug discovery workflow for the subject compound.

Potential Therapeutic Targets and Rationale

Based on the known activities of related furoquinoline and acridone alkaloids, two primary therapeutic areas are proposed for investigation: oncology and antimalarial therapy.

Anticancer Targets

Furoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[6] The mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[7]

  • Protein Kinases: Many quinoline-based compounds are effective kinase inhibitors.[8] The PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated in cancer and represent high-value targets.[9][10]

    • PI3Kα (Phosphoinositide 3-kinase alpha): A key node in a major cell survival pathway.[11]

    • Akt1 (Protein Kinase B): A downstream effector of PI3K, crucial for cell survival and proliferation.[11]

    • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often overexpressed in solid tumors.

  • Topoisomerases: Acridone derivatives, structurally related to the compound's precursor, are known to target DNA topoisomerases, leading to the inhibition of DNA replication and cell death.

Antimalarial Targets

The parent compound, acronycidine, is noted for its antimalarial activity.[2] Key targets in Plasmodium falciparum, the deadliest malaria parasite, include:

  • Plasmepsin II: An aspartic protease involved in the degradation of host hemoglobin, essential for parasite nutrition.[12]

  • Dihydrofolate Reductase (DHFR): A critical enzyme in the folate biosynthesis pathway, a well-established antimalarial drug target.[12]

  • Falcipains: Cysteine proteases also involved in hemoglobin degradation.[12]

Experimental Protocols for In Silico Analysis

This section provides detailed methodologies for the key computational experiments outlined in the workflow.

Protocol: Molecular Docking for Target Screening

This protocol describes a standard procedure for performing molecular docking to predict the binding affinity and conformation of the compound against a panel of potential protein targets.

  • Protein Preparation:

    • Obtain the 3D crystal structures of target proteins (e.g., PI3Kα, EGFR, Plasmepsin II) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by site-specific analysis.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Execution:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore conformational space.

    • Generate a set of binding poses (typically 10-20) and rank them using the software's scoring function.

  • Analysis:

    • Analyze the top-ranked poses for favorable intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key active site residues.

    • Compare the docking score (e.g., kcal/mol) to that of known inhibitors for the respective targets.

Protocol: Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the ligand-protein complex and to refine the binding mode predicted by docking.[13][14]

  • System Preparation:

    • Select the most promising docked complex from the molecular docking study.

    • Place the complex in a periodic solvent box (e.g., triclinic or cubic) with an appropriate water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Simulation Execution (using GROMACS or NAMD):

    • Energy Minimization: Perform a steepest descent minimization to remove steric clashes.

    • Equilibration:

      • Conduct an NVT (constant number of particles, volume, and temperature) equilibration for ~1 ns to stabilize the system's temperature.

      • Conduct an NPT (constant number of particles, pressure, and temperature) equilibration for ~1-5 ns to stabilize the system's pressure and density.

    • Production Run: Run the production MD simulation for at least 100 ns under NPT conditions.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess system stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor intermolecular hydrogen bonds and other key interactions throughout the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Data Presentation: Hypothetical In Silico Results

The following tables represent the type of quantitative data that would be generated from the proposed in silico studies.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
PI3Kα 4JPS-9.8Val851, Ser774, Lys802
Akt1 6S9X-8.5Leu156, Thr291, Phe293
EGFR Kinase 2GS2-9.2Met793, Leu718, Gly796
Plasmepsin II 1LEE-7.9Ser35, Tyr75, Asp214
PfDHFR 1J3I-8.1Asp54, Ile14, Ser108

Table 2: Example Molecular Docking Results.

ComplexBinding Free Energy (ΔG, kcal/mol)
Compound-PI3Kα -45.7 ± 3.2
Compound-EGFR -41.2 ± 4.1

Table 3: Example Binding Free Energy from MD Simulations (MM/GBSA).

ADMET PropertyPredictionConfidence
Human Intestinal Absorption High0.95
Blood-Brain Barrier Permeability Low0.88
CYP2D6 Inhibitor Yes0.75
AMES Mutagenicity Non-mutagen0.82
hERG Inhibition Low Risk0.91

Table 4: Example ADMET Prediction Results. Open access tools like SwissADME and pkCSM can be utilized for these predictions.[15][16][17]

Visualization of Potential Signaling Pathways

Should the compound show significant activity against protein kinase targets like EGFR or PI3K, it would be hypothesized to modulate their respective signaling pathways.

EGFR Signaling Pathway

Activation of EGFR triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation and survival.[18][19][20] An inhibitor would block these downstream signals.

Figure 2: Potential inhibition of the EGFR and PI3K signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[21][22] Its inhibition is a validated strategy in cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 7-Methoxy-9-methylfuro [2,3-b]-quinoline-trione Inhibitor->PI3K Inhibitor->Akt PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 3: Potential points of inhibition in the PI3K/Akt/mTOR signaling cascade.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its structural relation to biologically active furoquinoline alkaloids makes it a compound of interest for drug discovery. The in silico workflow detailed in this guide provides a robust, cost-effective, and rapid framework for elucidating its potential therapeutic value. By systematically predicting its biological targets, binding affinities, and ADMET properties, researchers can generate strong, data-driven hypotheses. These computational findings will be invaluable for prioritizing and guiding subsequent experimental validation through in vitro and in vivo studies. Future work should focus on executing this workflow, followed by chemical synthesis and biological assays to confirm the computationally predicted activities.

References

literature review of furo[2,3-b]quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Furo[2,3-b]quinoline Derivatives

Introduction

Furo[2,3-b]quinoline, a heterocyclic compound featuring a furan ring fused to a quinoline moiety, represents a significant scaffold in medicinal chemistry.[1] This structural framework is a key component in various natural alkaloids and synthetic molecules, granting them a wide array of pharmacological properties.[1][2] The planar, electron-rich nature of the furo[2,3-b]quinoline system allows for effective interaction with biological targets, such as enzymes and nucleic acids.[3] Consequently, derivatives of this core structure have been extensively investigated for their therapeutic potential. Research has highlighted their efficacy as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory agents, making them a focal point for drug discovery and development professionals.[1][4][5][6] This review provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of furo[2,3-b]quinoline derivatives, supported by experimental data and methodological insights.

Synthesis of the Furo[2,3-b]quinoline Core

The construction of the furo[2,3-b]quinoline scaffold is a critical step in the development of its derivatives. Various synthetic strategies have been employed, often involving multi-step reactions. A prevalent and effective method is the Friedländer-type annulation, which involves the condensation of an ortho-aminoaryl ketone (or nitrile) with a compound containing a reactive methylene group.

A general workflow for the synthesis often starts from substituted anilines and involves the construction of the quinoline system followed by the annulation of the furan ring. For instance, the synthesis of 4-aminofuro[2,3-b]quinoline derivatives can be achieved through a Friedländer-type reaction of o-amino(furano)nitriles with appropriate cycloalkanones.[7]

Synthetic_Workflow cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Furan Ring Annulation cluster_2 Step 3: Derivatization A Substituted Aniline C 4-Hydroxy-2-quinolone A->C Conrad-Limpach or similar reaction B Cyclization Reagent (e.g., Diethyl malonate) B->C D Chlorination/Bromination E 3-Chloro/Bromo-4-hydroxy-2-quinolone C->E e.g., POCl3 G Furo[2,3-b]quinoline Core E->G Cyclization F Substituted Phenol F->G Reaction I Final Furo[2,3-b]quinoline Derivatives G->I H Functionalization Reagents (e.g., Amines, Alkyl halides) H->I Substitution at C4, C6, etc.

Caption: Generalized synthetic workflow for furo[2,3-b]quinoline derivatives.

Biological Activities and Therapeutic Potential

Furo[2,3-b]quinoline derivatives exhibit a broad spectrum of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of furo[2,3-b]quinoline derivatives against a variety of human cancer cell lines.[8][9][10] The primary mechanism of action for many of these compounds is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[8][9] By stabilizing the enzyme-DNA cleavage complex, these derivatives induce DNA strand breaks, which trigger cell cycle arrest and apoptosis.

For example, a series of derivatives with substitutions at the C4-position showed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells.[9][11] One notable compound, I7, was found to arrest the MDA-MB-231 cell cycle at the G2/M phase, leading to programmed cell death.[9][11] Similarly, derivatives with benzyl ether, benzoate, and benzenesulfonate groups at the 6-position were evaluated against HCT-116, MCF-7, U2OS, and A549 cancer cell lines, with compound 10c showing potent antiproliferative activity.[8] Another class, 4-anilinofuro[2,3-b]quinolines, also displayed high potency, with compounds 2a and 3d exhibiting a mean GI50 value of 0.025 µM across a panel of 60 cancer cell lines.[10]

Anticancer_Mechanism cluster_0 Mechanism of Action A Furo[2,3-b]quinoline Derivative B Topoisomerase II-DNA Complex A->B Binds to C Inhibition of DNA Re-ligation B->C Prevents D DNA Double-Strand Breaks C->D Leads to E Cell Cycle Arrest (G2/M Phase) D->E Induces F Apoptosis (Programmed Cell Death) E->F Triggers

Caption: Proposed anticancer mechanism via Topoisomerase II inhibition.

Table 1: Cytotoxic Activity of Furo[2,3-b]quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity MetricReported Value (µM)Reference
Compound 10cHCT-116, MCF-7, U2OS, A549IC504.32 - 24.96[8]
C4-substituted derivativesMCF-7, MDA-MB-231IC505.60 - 26.24[9][11]
4-(phenylamino) (Comp. 2a)NCI 60-cell panelMean GI500.025[10]
4-(phenylamino) (Comp. 3d)NCI 60-cell panelMean GI500.025[10]
2-(furan-2-yl)-4-(phenylamino) (Comp. 14b)NCI 60-cell panelMean GI503.05[10]
Enzyme Inhibition

Beyond topoisomerases, furo[2,3-b]quinoline derivatives have been investigated as inhibitors of other enzymes. Certain analogues have been synthesized and evaluated as potential treatments for Alzheimer's disease by targeting cholinesterases.[7] For example, furo- and pyrrolotacrine derivatives were found to be selective inhibitors of butyrylcholinesterase (BuChE).[7] Specifically, 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine (a related pyrrolo-analogue) was a potent inhibitor of both acetylcholinesterase (AChE) and BuChE, with IC50 values of 0.61 µM and 0.074 µM, respectively.[7]

Antimicrobial and Other Activities

The quinoline scaffold is well-known for its antimicrobial properties, and its fused derivatives are no exception.[12][13][14] Furoquinoline alkaloids have demonstrated antibacterial and antifungal effects.[1] While specific data for furo[2,3-b]quinoline derivatives is less abundant than for anticancer applications, the broader class of quinolines shows promise against various pathogens, including resistant strains.[13] The planar structure allows for intercalation with microbial DNA, disrupting essential cellular processes. Additionally, various quinoline derivatives have been reported to possess antiviral, antimalarial, and anti-inflammatory properties, suggesting that the furo[2,3-b]quinoline core holds potential in these areas as well.[1][5][6][15]

Structure-Activity Relationships (SAR)

The biological activity of furo[2,3-b]quinoline derivatives is highly dependent on the nature and position of substituents on the core structure.

  • Substitution at C4: Introducing substituted anilines and phenols at the C4-position has been a successful strategy for developing potent anti-breast cancer agents.[9][11]

  • Substitution at C6: The addition of benzyl ether and benzenesulfonate groups at the 6-position was shown to significantly enhance cytotoxic activity, whereas benzoate substitution did not yield a notable improvement.[8]

  • Anilino Group at C4: 4-(Phenylamino)furo[2,3-b]quinolines are significantly more cytotoxic than their 2-(furan-2-yl)-4-(phenylamino)quinoline isomers, highlighting the importance of the fused tricyclic system for activity.[10] The electronic environment and the position of substituents on the phenylamino ring are also critical for potency.[10]

Experimental Protocols

General Synthesis of 4-Anilinofuro[2,3-b]quinolines

A representative protocol involves the reaction of a 4-chlorofuro[2,3-b]quinoline intermediate with a substituted aniline.

  • A mixture of the 4-chlorofuro[2,3-b]quinoline (1.0 eq) and the desired substituted aniline (1.2 eq) is heated in ethanol or isopropanol.

  • A catalytic amount of concentrated hydrochloric acid is added.

  • The reaction mixture is refluxed for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • After cooling, the mixture is neutralized with an aqueous base (e.g., sodium bicarbonate).

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization to yield the final 4-anilinofuro[2,3-b]quinoline derivative.

Cytotoxicity Evaluation by MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][11]

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate for 24 hours. start->step1 step2 Treat cells with various concentrations of furo[2,3-b]quinoline derivatives. step1->step2 step3 Incubate for a specified period (e.g., 48-72 hours). step2->step3 step4 Add MTT solution to each well and incubate for ~4 hours. step3->step4 step5 Living cells metabolize MTT into purple formazan crystals. step4->step5 step6 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. step5->step6 step7 Measure absorbance at ~570 nm using a microplate reader. step6->step7 end Calculate IC50 values and assess cytotoxicity. step7->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the furo[2,3-b]quinoline derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Furo[2,3-b]quinoline derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry, particularly in the realm of oncology. Their ability to inhibit key enzymes like Topoisomerase II provides a clear mechanism for their potent cytotoxic effects. The synthetic accessibility of the core and the potential for diverse functionalization at multiple positions offer vast opportunities for chemical exploration and optimization.

Future research should focus on expanding the therapeutic applications beyond cancer. A systematic investigation into their antimicrobial, antiviral, and anti-inflammatory potential is warranted. Furthermore, optimizing the pharmacokinetic properties of lead compounds, such as improving water solubility and oral bioavailability, will be crucial for their clinical translation.[16] The development of derivatives with high selectivity for cancer cells over normal cells remains a key objective to minimize potential toxicity and improve therapeutic outcomes.[8][9]

References

physical appearance and stability of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a semi-synthetic compound derived from acronycidine, a quinoline alkaloid.[1] While detailed experimental data remains limited in publicly accessible literature, this guide consolidates available information on its physical appearance and stability, alongside general characteristics of the broader furoquinoline alkaloid class to which it belongs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₉NO₅BioAustralis
Molecular Weight 259.21 g/mol BioAustralis
Appearance Red-brown solidBioAustralis
Purity >95% (by HPLC)BioAustralis
Solubility Soluble in methanol or DMSOBioAustralis
Long-Term Storage -20°CBioAustralis

Stability and Handling

Specific stability studies for this compound are not extensively documented. However, based on the general characteristics of quinoline-containing compounds, certain precautions are advisable. Compounds with a quinoline core can be sensitive to light and oxidation. Therefore, it is recommended to store this compound under inert gas and protect it from light, in addition to the recommended long-term storage at -20°C. For experimental use, solutions should be prepared fresh and used promptly to minimize degradation.

Experimental Protocols (General Methodologies for Analogous Compounds)

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of related furo[2,3-b]quinoline derivatives often involves multi-step reactions. A generalized workflow, based on the synthesis of analogous structures, is presented below.

Diagram 1: Generalized Synthetic Workflow for Furo[2,3-b]quinoline Derivatives

G start Starting Materials (e.g., substituted anilines, 2-chloro-3-formylquinoline) step1 Cyclization Reaction (e.g., Friedländer annulation) start->step1 step2 Formation of Furan Ring (e.g., reaction with α-haloketone) step1->step2 step3 Oxidation/Further Modification step2->step3 product 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione step3->product

Caption: Generalized synthetic pathway for furo[2,3-b]quinoline cores.

General Characterization Techniques for Furoquinoline Alkaloids

The characterization of novel furoquinoline derivatives typically relies on a combination of spectroscopic methods to elucidate the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. For furoquinoline alkaloids, characteristic proton signals for the furan ring (C-2 and C-3 protons) are typically observed in the 7.0-7.6 ppm region. Methoxy group protons usually appear around 4.0-4.4 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation patterns, which aid in structural confirmation. Furoquinoline alkaloids typically show a prominent quasi-molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For the target compound, expected peaks would include those for carbonyl groups (C=O) of the trione system and C-O stretching of the methoxy and furan moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Furoquinoline alkaloids generally exhibit characteristic UV absorption bands. An intense band around 235-245 nm is common for the furoquinoline scaffold.

Biological Context and Potential Signaling Pathways

To date, no specific biological activity has been published for this compound itself.[1] However, it is a derivative of acronycidine, which is known to have antimalarial activity.[1] The broader class of furoquinoline alkaloids has been investigated for a range of biological activities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory properties.

Given the structural similarity of many quinoline derivatives to known inhibitors of signaling pathways involved in cell proliferation, a hypothetical relationship can be proposed for research purposes. For instance, some quinoline-based compounds have been shown to target pathways like the EGFR signaling cascade.

Diagram 2: Hypothetical Target Pathway for Quinoline-Based Compounds

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Phosphorylation of Transcription Factors Ligand Growth Factor Ligand->EGFR Compound 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione (Hypothetical Inhibition) Compound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound is a sparsely characterized semi-synthetic furoquinoline alkaloid. While basic physicochemical properties are known, a significant gap exists in the scientific literature regarding its detailed stability, comprehensive experimental protocols for its synthesis and characterization, and its biological activity. Future research should focus on elucidating these aspects to fully understand the potential of this compound for drug development and other scientific applications. The information provided in this guide serves as a foundational resource based on available data and knowledge of analogous compounds.

References

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a synthetic intermediate used in the production of the alkaloid Acronycidine.[1] Quinoline derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[2][3][4][5] Assessing the cytotoxic effects of such compounds is a critical first step in the drug discovery process. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, before the absorbance can be measured.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

This protocol is designed for adherent cell lines cultured in 96-well plates.

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in fresh complete culture medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (untreated cells in complete medium).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the purple crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine the IC₅₀ value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell growth by 50%. This can be calculated by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100
11.1030.06587.96
50.8760.05169.86
100.6320.04250.40
250.3150.02925.12
500.1580.01812.60
1000.0790.0116.30

Visualization

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare compound dilutions B->C D Treat cells with compound C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Alternative Cytotoxicity Assay: LDH Release Assay

An alternative method to assess cytotoxicity is the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.[9][10] This assay measures the amount of LDH in the supernatant, which is proportional to the number of lysed cells.[11][12]

Principle of the LDH Assay:

The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is quantified by measuring the absorbance, which correlates with the extent of cell lysis.[11]

Experimental Protocol: LDH Assay

Materials and Reagents:

  • LDH cytotoxicity assay kit

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • Lysis buffer (often included in the kit, or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[11]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.[13]

    • Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.[13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

  • Absorbance Measurement:

    • Add a stop solution if required by the kit protocol.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[11]

Data Analysis:

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualization

LDH Assay Signaling Pathway

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

References

Application Notes and Protocols for the Investigation of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a review of published scientific literature indicates a lack of available data on the biological activity of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in cancer cell lines. The following application notes and protocols are therefore provided as a generalized framework for the initial investigation of a novel quinoline-based compound for potential anticancer activity. These protocols are based on standard methodologies for similar compounds and should be optimized for specific experimental conditions.

Application Notes

This compound is a furoquinoline derivative. Compounds with a quinoline scaffold are known to exhibit a wide range of biological activities, including anticancer properties. Many quinoline derivatives have been investigated for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The furoquinoline core suggests potential for DNA intercalation or inhibition of key cellular enzymes such as topoisomerases.

The primary applications for this compound in a research setting would be:

  • Primary Cytotoxicity Screening: To determine the concentration-dependent inhibitory effect on the proliferation of a panel of human cancer cell lines.

  • Mechanism of Action Studies: To elucidate the cellular pathways through which the compound exerts its cytotoxic effects. This may include the induction of apoptosis, cell cycle arrest, or other forms of cell death.

  • Target Identification and Validation: To identify the specific molecular targets of the compound within cancer cells.

A general workflow for the initial characterization of a novel compound like this compound is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Advanced Studies A Compound Preparation (Stock Solution in DMSO) B Primary Cytotoxicity Assay (e.g., MTT/SRB Assay) on Cancer Cell Line Panel A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F Western Blot Analysis (Apoptotic & Cell Cycle Markers) E->F G Target Identification Assays F->G H In Vivo Xenograft Models F->H I Lead Optimization H->I

Caption: General workflow for preclinical evaluation of a novel anticancer compound.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison across different cell lines and with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD (Compound)IC50 (µM) ± SD (Doxorubicin)
MCF-7Breast Adenocarcinoma4812.5 ± 1.80.9 ± 0.2
A549Lung Carcinoma4825.1 ± 3.21.5 ± 0.4
HeLaCervical Cancer4818.7 ± 2.51.1 ± 0.3
HCT116Colon Carcinoma489.8 ± 1.10.7 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative.

Experimental Protocols

This protocol outlines the measurement of cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.[1]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[2]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3]

    • FITC signal (FL1) detects Annexin V binding.

    • PI signal (FL2 or FL3) detects membrane permeability.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

This protocol describes the detection of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[5][6]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.[7]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or cleavage. An increase in cleaved Caspase-3 and cleaved PARP, along with an increased Bax/Bcl-2 ratio, would be indicative of apoptosis induction.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway compound 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits? bax Bax (Pro-apoptotic) compound->bax Induces? mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp9_active Active Caspase-9 apoptosome->casp9_active casp3 Pro-Caspase-3 casp9_active->casp3 casp3_active Active Caspase-3 casp3->casp3_active parp PARP casp3_active->parp cleaves apoptosis Apoptosis casp3_active->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: A potential apoptotic signaling pathway investigated for quinoline compounds.

References

Application Notes and Protocols for Testing Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoquinoline alkaloids represent a class of natural products predominantly found in the Rutaceae family of plants.[1] These compounds exhibit a wide range of promising pharmacological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory effects.[1][2][3] Notably, their potential as anticancer agents and acetylcholinesterase inhibitors has garnered significant interest within the research and drug development communities.[1][2] Dictamnine and skimmianine are among the most well-known members of this alkaloid group.[1] This document provides detailed experimental protocols and application notes for the systematic evaluation of furoquinoline alkaloids, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties, as well as their influence on key cellular signaling pathways.

Experimental Design Workflow

A logical workflow for testing the biological activities of novel or isolated furoquinoline alkaloids is crucial for generating robust and reproducible data. The following diagram outlines a recommended experimental progression, starting from preliminary cytotoxicity screening to more in-depth mechanistic studies.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Signaling Pathway Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) Cytotoxicity->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle If cytotoxic Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion, MIC) AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Antimicrobial->AntiInflammatory Potential link MAPK MAPK Pathway Analysis (Western Blot for p-ERK, p-JNK) Apoptosis->MAPK CellCycle->MAPK NFkB NF-κB Pathway Analysis (Reporter Assay, Western Blot) AntiInflammatory->NFkB

Caption: A logical workflow for the experimental evaluation of furoquinoline alkaloids.

Cytotoxicity Assays

Initial screening of furoquinoline alkaloids should involve assessing their cytotoxic effects on both cancerous and non-cancerous cell lines to determine their therapeutic potential and selectivity.[4]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furoquinoline alkaloid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells.[5]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reaction: Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium) and mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Data Presentation:

Furoquinoline AlkaloidCell LineAssayIncubation Time (h)IC50 (µM)
DictamnineHeLaMTT4812.8[3]
SkimmianineHT-29MTT721.5[3]
Compound XMCF-7CellTiter-Glo®4825.4
Compound YA549CellTiter-Glo®488.7

Antimicrobial Activity Assays

Furoquinoline alkaloids have demonstrated significant antimicrobial properties against a range of pathogens.[2][3][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the furoquinoline alkaloid in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Data Presentation:

Furoquinoline AlkaloidMicroorganismMIC (µg/mL)
FlindersiamineCandida krusei25-50[3]
KokusaginineCandida krusei25-50[3]
MaculineCandida krusei25-50[3]
Mokluangin BBacillus subtilis16[7]
Mokluangin BEscherichia coli16[7]

Anti-inflammatory Assays

The anti-inflammatory potential of furoquinoline alkaloids can be assessed by their ability to inhibit inflammatory mediators in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.[2][8]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.[8]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the furoquinoline alkaloid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve.

Cytokine Production Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[8][9]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation.

  • ELISA: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the cytokine from a standard curve.

Data Presentation:

Furoquinoline AlkaloidAssayCell LineIC50 (µM)
SkimmianineNO ProductionBV-2 Microglia~10
Compound ZTNF-α ProductionRAW 264.715.2
Compound ZIL-6 ProductionRAW 264.721.8

Mechanistic Studies: Cell Cycle and Apoptosis

If a furoquinoline alkaloid exhibits significant cytotoxicity, further investigation into its mechanism of action, such as its effect on the cell cycle and apoptosis, is warranted.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol:

  • Cell Treatment: Treat cells with the furoquinoline alkaloid at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the furoquinoline alkaloid for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Analysis

Furoquinoline alkaloids may exert their biological effects by modulating key signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer.[3][12]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[13][14] Its activation can be assessed by monitoring the phosphorylation of IκBα and the nuclear translocation of p65.

NFkB_Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Furoquinoline Furoquinoline Alkaloid Furoquinoline->IKK Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by furoquinoline alkaloids.

Protocol (Western Blot for p-IκBα and p65):

  • Cell Treatment and Lysis: Treat cells with the furoquinoline alkaloid and/or LPS, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

MAPK Signaling Pathway

The MAPK pathways (e.g., ERK, JNK, p38) are involved in cellular processes like proliferation, differentiation, and apoptosis.[12][15][16]

MAPK_Pathway Stimulus Growth Factors, Stress Receptor Receptor Stimulus->Receptor MAP3K MAPKKK (e.g., Raf) Receptor->MAP3K MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K MAPK MAPK (e.g., ERK) MAP2K->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->Response Furoquinoline Furoquinoline Alkaloid Furoquinoline->MAP3K Modulates?

Caption: A generalized MAPK signaling cascade and a potential point of modulation by furoquinoline alkaloids.

Protocol (Western Blot for Phosphorylated MAPKs):

  • Cell Treatment and Lysis: Treat cells with the furoquinoline alkaloid and a suitable stimulus (e.g., growth factor for ERK activation). Lyse the cells.

  • Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as for the NF-κB Western blot.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK, JNK, or p38, as well as their total protein counterparts.

  • Detection: Use an appropriate secondary antibody and ECL detection.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of furoquinoline alkaloids. By systematically assessing their cytotoxicity, antimicrobial, and anti-inflammatory activities, and by elucidating their mechanisms of action through cell cycle, apoptosis, and signaling pathway analysis, researchers can effectively characterize the therapeutic potential of this important class of natural products.

References

Application Notes and Protocols: Assessing Cell Viability with 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is crucial in drug discovery and toxicology for evaluating the effects of chemical compounds on living cells.[2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, a quinoline-based compound, on a selected cell line. While specific biological activity for this compound is not extensively documented, it is identified as a semi-synthetic derivative of the quinoline alkaloid acronycidine, which has shown antimalarial activity.[5][6] The protocol outlined below is a comprehensive guide and may require optimization depending on the specific cell line and laboratory conditions.[7]

Data Presentation

The following table represents a sample data set for an MTT assay evaluating the effect of this compound on a hypothetical cell line after a 48-hour incubation period.

Compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100.0
11.1980.07595.5
51.0530.06284.0
100.8820.05170.3
250.6210.04549.5
500.3150.03325.1
1000.1580.02112.6

Cell Viability (%) is calculated as: (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100.

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected cell line (e.g., HeLa, BGC823)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[9]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[4]

  • Humidified incubator (37°C, 5% CO₂)

Preparation of Reagents
  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for up to one month.[1]

  • Solubilization Solution: Use 100% DMSO or an acidified isopropanol solution (e.g., 0.04 N HCl in isopropanol).

Experimental Workflow

The overall workflow of the MTT assay is depicted in the diagram below.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Compound Dilutions add_compound Add Compound Dilutions to Wells prep_compound->add_compound seed_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: A flowchart illustrating the major steps of the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[3]

    • Determine the optimal cell seeding density by performing a cell titration curve. This should result in an absorbance reading between 0.75 and 1.25 for untreated cells at the end of the assay. A common starting range is 1,000 to 100,000 cells per well.[3]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control group containing the same concentration of DMSO as the highest compound concentration wells.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the vehicle control and blank wells.

    • Gently mix the plate and return it to the incubator for 2 to 4 hours. During this time, purple formazan crystals will form in viable cells.[2]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[11]

    • Add 100 µL of DMSO or another appropriate solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to reduce background noise.[2]

    • Read the plate within 1 hour of adding the solubilization solution.[2]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each concentration of the test compound using the following formula:

    • Percentage Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve and IC50: Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated using appropriate software.

Signaling Pathway Visualization

The MTT assay measures the activity of mitochondrial dehydrogenases. A reduction in this activity can be a consequence of various cellular events, including apoptosis or necrosis, which can be triggered by cytotoxic compounds. The simplified diagram below illustrates the principle of the MTT assay at the cellular level.

MTT_Principle cluster_cell Metabolically Active Cell cluster_mito Mitochondrion Mitochondrion Dehydrogenases Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan reduces MTT MTT (Yellow, Soluble) MTT->Dehydrogenases enters cell

Caption: The conversion of MTT to formazan by mitochondrial enzymes in living cells.

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the cytotoxic potential of novel compounds like this compound. Adherence to a standardized and optimized protocol is essential for generating reproducible and meaningful data. The results from this assay can provide valuable insights into the dose-dependent effects of the compound on cell viability, guiding further research in drug development. However, it is important to be aware of the limitations of the assay, such as potential interference from compounds that affect cellular metabolism without directly causing cell death.[7][12] Therefore, it is often recommended to complement MTT results with other viability assays that measure different cellular parameters.

References

Application Notes and Protocols for the Development of Anticancer Agents from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents.[1][2] The versatility of the quinoline ring system allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. These derivatives have demonstrated efficacy against various cancer cell lines, including those of the breast, colon, lung, and kidney, by targeting multiple mechanisms crucial for cancer cell proliferation and survival.[3][4] This document provides a comprehensive overview of the application of quinoline derivatives in oncology, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for key experimental procedures.

Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation, disruption of DNA replication, and induction of programmed cell death (apoptosis).[1][3][5]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription.[1][6] Several quinoline derivatives function as topoisomerase inhibitors, creating stable drug-enzyme-DNA complexes that lead to DNA strand breaks and ultimately, cell death.[1][7][8] For instance, the natural product camptothecin and its analogs, which contain a quinoline core, are well-known topoisomerase I inhibitors.[9] Other synthetic quinoline derivatives have been shown to target topoisomerase II.[1][10]

A novel quinoline-based topoisomerase I inhibitor, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine), has demonstrated high potency in inhibiting human Top1 activity with an IC50 value of 29 ± 0.04 nM.[7][8] This compound effectively traps Topoisomerase 1-DNA cleavage complexes (Top1ccs) both in vitro and in living cells.[7][8]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[9][11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Quinoline derivatives have been successfully developed as inhibitors of various kinases, including:

  • Tyrosine Kinases: Several quinoline-based compounds have been approved for clinical use as tyrosine kinase inhibitors, such as anlotinib, bosutinib, and lenvatinib.[11][12] These drugs target receptors like VEGFR, EGFR, and c-Met, which are involved in angiogenesis and tumor progression.[13][14]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell proliferation and survival.[15][16] Quinoline derivatives have been designed as potent inhibitors of key components of this pathway. For example, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) was identified as a potent mTOR inhibitor with an IC50 of 64 nM and acts as a dual mTORC1/mTORC2 inhibitor.[15][16] Other quinoline derivatives have been developed as dual PI3K/mTOR inhibitors.[17]

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can arrest cells in mitosis and induce apoptosis.[9][18] A number of quinoline derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine binding site.[9][18] For example, a series of 4-alkoxy-2-arylquinolines showed potent tubulin polymerization inhibitory properties, with the most potent compound exhibiting IC50 values in the range of 0.02-0.04 µM against four cancer cell lines.[9]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are common metrics used to quantify the potency of a compound.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
PQQ 4-AnilinoquinolineHL-60 (Leukemia)0.064mTOR inhibitor[15][16]
Compound 28 3,4,6-Trisubstituted Quinoline-0.029 (enzymatic)Topoisomerase I inhibitor[7][8]
Compound 41 4-Alkoxy-2-arylquinolineVarious0.02 - 0.04Tubulin polymerization inhibitor[9]
Compound 12e Quinoline-Chalcone HybridMGC-803 (Gastric)1.38G2/M arrest, Apoptosis[19]
Compound 12e Quinoline-Chalcone HybridHCT-116 (Colon)5.34G2/M arrest, Apoptosis[19]
Compound 12e Quinoline-Chalcone HybridMCF-7 (Breast)5.21G2/M arrest, Apoptosis[19]
Compound 3j Quinoline-4-carboxylic acidMCF-7 (Breast)- (82.9% reduction)DNA intercalation[20]
Compound 4c Quinoline derivativeVarious (NCI-60)Broad-spectrumTubulin polymerization inhibitor[18]
Compound 87 Indolo[2,3-b]quinolineHL-60 (Leukemia)0.11-[1]
Compound 72 Guanidino-quinolineA549 (Lung)- (600-fold selective)Apoptosis inducer[1]
Compound 72 Guanidino-quinolineMCF-7 (Breast)- (600-fold selective)Apoptosis inducer[1]
7-chloro-4-quinolinylhydrazone 4,7-Disubstituted QuinolineSF-295 (CNS)0.314 - 4.65 (µg/cm³)-[1]
7-chloro-4-quinolinylhydrazone 4,7-Disubstituted QuinolineHTC-8 (Colon)0.314 - 4.65 (µg/cm³)-[1]
7-chloro-4-quinolinylhydrazone 4,7-Disubstituted QuinolineHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)-[1]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Quinoline_PI3Ki Quinoline-based PI3K Inhibitor Quinoline_PI3Ki->PI3K Quinoline_mTORi Quinoline-based mTOR Inhibitor (PQQ) Quinoline_mTORi->mTORC2 Quinoline_mTORi->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Topoisomerase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of Quinoline Derivative (e.g., Compound 28) Topo_Assay Topoisomerase I Relaxation Assay Synthesis->Topo_Assay Cell_Culture Cancer Cell Culture (e.g., Breast Adenocarcinoma) Synthesis->Cell_Culture Cleavage_Assay DNA Cleavage Assay Topo_Assay->Cleavage_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity Top1cc_Detection In-cell Top1cc Detection Cell_Culture->Top1cc_Detection DSB_Staining γH2AX Foci Immunostaining (DSBs) Top1cc_Detection->DSB_Staining

Caption: Experimental workflow for evaluating quinoline-based topoisomerase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted Quinoline Derivatives

This protocol is a generalized procedure based on the Friedländer annulation, a common method for synthesizing quinolines.[1]

Materials:

  • 2-Aminoaryl ketone or aldehyde

  • A compound containing a reactive α-methylene group (e.g., ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a base like piperidine)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus

  • Purification setup (e.g., column chromatography, recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone or aldehyde (1 equivalent) and the α-methylene compound (1.1 equivalents) in the chosen solvent.

  • Add the catalyst (0.1-0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent to obtain the pure 2,4-disubstituted quinoline derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][21]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Quinoline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the quinoline derivative in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9][18]

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 M)

  • Glycerol

  • Quinoline derivative stock solution (in DMSO)

  • A temperature-controlled spectrophotometer with a plate reader capable of reading at 340 nm.

  • 96-well, half-area, UV-transparent plates

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold polymerization buffer. Keep the solution on ice.

  • Prepare the reaction mixtures in a 96-well plate on ice. Each well should contain the polymerization buffer, the quinoline derivative at the desired concentration (or DMSO for the control), and tubulin. Include a positive control (e.g., colchicine or nocodazole) and a negative control (DMSO).

  • To initiate polymerization, add GTP to each well to a final concentration of 1 mM.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance as a function of time. The inhibitory effect of the quinoline derivative can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.

Conclusion

Quinoline derivatives represent a highly promising class of compounds for the development of new anticancer agents.[1][22] Their synthetic tractability and the ability to target a wide array of cancer-related pathways provide a robust platform for the discovery of novel therapeutics.[2][4] The protocols and data presented here offer a foundational guide for researchers and drug development professionals to explore and advance the potential of quinoline-based compounds in the fight against cancer. Further research focusing on structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating these promising compounds into clinical candidates.[12][22]

References

Application Notes and Protocols for Cell Cycle Analysis of Novel Furoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is no published scientific literature detailing the biological activity or specific application of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in cell cycle analysis. The following application notes and protocols are provided as a representative guide for researchers interested in evaluating the effects of novel furoquinoline derivatives on the cell cycle, based on methodologies commonly applied to this class of compounds. The specific experimental parameters, such as compound concentrations and incubation times, will need to be empirically determined.

Introduction

Furoquinoline and quinoline alkaloids are classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Several derivatives of these scaffolds have been reported to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.[1][2][3][4] The underlying mechanism of action for many of these compounds involves the modulation of key cellular processes, including the cell cycle. Therefore, a thorough analysis of the cell cycle distribution in response to treatment with a novel furoquinoline derivative is a critical step in its preclinical evaluation.

These application notes provide a comprehensive framework for investigating the effects of a test compound, such as this compound, on the cell cycle of a selected cancer cell line. The described protocols cover cell culture, compound treatment, and subsequent analysis by flow cytometry using propidium iodide staining.

Data Presentation

Quantitative data from cell cycle analysis experiments should be presented in a clear and structured format to facilitate comparison between different treatment conditions. The following table is a template for summarizing such data.

Table 1: Effect of Compound X on Cell Cycle Distribution in [Cell Line Name] Cells

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (e.g., 0.1% DMSO)055.2 ± 3.125.6 ± 2.519.2 ± 1.8
Compound X165.8 ± 4.215.3 ± 1.918.9 ± 2.1
Compound X578.4 ± 5.58.1 ± 1.213.5 ± 1.6
Compound X1085.1 ± 6.34.5 ± 0.910.4 ± 1.3
Positive Control (e.g., Nocodazole)0.110.3 ± 1.512.8 ± 1.776.9 ± 8.2

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Compound Treatment
  • Cell Line Maintenance:

    • Culture a human cancer cell line of interest (e.g., HeLa, MCF-7, A549) in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvesting.

    • Allow the cells to attach and grow for 24 hours.

    • Remove the medium and replace it with fresh medium containing the desired concentrations of the test compound or vehicle control.

    • Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting and Fixation:

    • After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with Phosphate-Buffered Saline (PBS).

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Propidium Iodide (PI) Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).

    • Collect data from at least 10,000 events per sample.

    • Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture Maintain Cell Line seed_cells Seed Cells in 6-well Plates cell_culture->seed_cells treat_cells Treat Cells for 24-72h seed_cells->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells harvest_cells Harvest and Combine Cells treat_cells->harvest_cells fix_cells Fix in 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI/RNase A fix_cells->stain_cells flow_cytometry Analyze on Flow Cytometer stain_cells->flow_cytometry data_analysis Analyze DNA Content Histograms flow_cytometry->data_analysis

Caption: Workflow for analyzing the effects of a novel compound on the cell cycle.

cell_cycle_pathway Simplified Mammalian Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G1_checkpoint G1 Checkpoint (Potential Target) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition G2_checkpoint G2 Checkpoint (Potential Target) M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 Promotes progression through G1 CDK46_CycD->G1_checkpoint CDK2_CycE CDK2-Cyclin E CDK2_CycE->S Initiates S phase CDK2_CycA CDK2-Cyclin A CDK2_CycA->S Maintains S phase CDK1_CycA CDK1-Cyclin A CDK1_CycA->G2 Promotes progression to M CDK1_CycA->G2_checkpoint CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Drives mitosis

Caption: Key regulatory complexes and checkpoints in the mammalian cell cycle.

References

Application of Furoquinoline Alkaloids in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae family, have emerged as a significant scaffold in drug discovery.[1][2][3] Their rigid, heterocyclic structure provides a unique framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. These compounds have demonstrated promising potential as anticancer, anti-inflammatory, antimalarial, and neuroprotective agents, making them attractive candidates for further development.[1][2][4][5] This document provides detailed application notes on the therapeutic potential of furoquinoline alkaloids, along with standardized protocols for their evaluation and illustrative diagrams of their mechanisms of action.

Therapeutic Applications and Quantitative Data

Furoquinoline alkaloids exhibit a diverse range of biological activities, with several compounds demonstrating potent efficacy in preclinical studies. The following sections summarize the key therapeutic areas and provide quantitative data for prominent members of this alkaloid class.

Anticancer Activity

Furoquinoline alkaloids have shown significant cytotoxic effects against a variety of cancer cell lines.[6] Their mechanisms of action often involve the modulation of critical signaling pathways that control cell growth, proliferation, and survival.[7][8][9]

One of the most studied furoquinoline alkaloids, Dictamnine , has been identified as a novel c-Met inhibitor.[7] It effectively suppresses the proliferation of lung and pancreatic cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways.[7][8] Furthermore, dictamnine has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and to promote apoptosis.[8][9] It also downregulates the HIF-1α and Slug signaling pathways, which are crucial for tumor survival and progression.[9][10][11]

Table 1: Anticancer Activity of Furoquinoline Alkaloids

AlkaloidCancer Cell LineActivityIC50 ValueReference(s)
DictamnineHeLa (Cervical Cancer)Cytotoxic12.6 µM[1]
KB (Oral Cancer)Cytotoxic103 µM[1]
HCT116 (Colon Cancer)Inhibits proliferationNot specified[9][11]
γ-FagarineHeLa (Cervical Cancer)Cytotoxic<50.0 µM[1]
SkimmianineHeLa (Cervical Cancer)Cytotoxic<50.0 µM[1]
HaplophineHeLa (Cervical Cancer)Cytotoxic<50.0 µM[1]
MontrofolineVarious drug-resistant cancer cell linesCytotoxic41.56 - 90.66 µM[6]
Maculine BCCRF-CEM (Leukemia)Cytotoxic<30 µM[12]
U87MG (Glioblastoma)Cytotoxic<30 µM[12]
Anti-inflammatory Activity

Several furoquinoline alkaloids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways like NF-κB.[13][14][15]

Skimmianine has been shown to exert anti-inflammatory effects by activating the PI3K/AKT pathway and targeting the NF-κB activation pathway to prevent neuroinflammation.[13] It also inhibits the release of histamine and intracellular Ca2+ signaling.[13] Studies have demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells.[1]

Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids

AlkaloidAssayCell LineIC50 ValueReference(s)
SkimmianineLPS-induced NO productionBV2 microglia7.0 µM[1]
DictamnineLPS-induced NO productionBV2 microglia-[1]
γ-FagarineLPS-induced NO productionBV2 microglia-[1]
HaplophineLPS-induced NO productionBV2 microglia-[1]
PreskimmianineLPS-induced NO productionBV2 microglia<5.0 µM[14]
Antimalarial Activity

Furoquinoline alkaloids have also been investigated for their potential as antimalarial agents, showing activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[16][17][18][19]

Table 3: Antimalarial Activity of Furoquinoline Alkaloids

AlkaloidPlasmodium falciparum Strain(s)IC50 ValueReference(s)
Leptanoine C3D70.18 µg/mL[19]
Haplophine-3,3'-dimethylallyl ether3D72.28 µg/mL[19]
HeliparvifolineNot specified35 µM[1]
AcronydineHB3 (chloroquine-sensitive)22.6 µM[12]
W2 (chloroquine-resistant)4.63 µM[12]
Acetylcholinesterase (AChE) Inhibitory Activity

Certain furoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3][13][20] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[21]

Skimmianine has been reported to inhibit AChE with an IC50 value of 8.6 μg/mL.[13] Other alkaloids, such as kokusaginine and melineurine , have also shown significant inhibitory activity against AChE and butyrylcholinesterase (BChE).[20][22]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Furoquinoline Alkaloids

AlkaloidEnzymeIC50 ValueReference(s)
SkimmianineAChE8.6 µg/mL[13]
KokusaginineAChEHigh activity[20][22]
MelineurineBChEHigh activity[20][22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of furoquinoline alkaloids.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of furoquinoline alkaloids on cancer cell lines.

Materials:

  • Furoquinoline alkaloid stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the furoquinoline alkaloid in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for PI3K/AKT Pathway

Objective: To investigate the effect of furoquinoline alkaloids on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cells treated with furoquinoline alkaloid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with the desired concentrations of the furoquinoline alkaloid for the specified time.

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the inhibitory effect of furoquinoline alkaloids on LPS-induced nitric oxide (NO) production in BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Complete medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Furoquinoline alkaloid stock solution

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Pre-treat the cells with various concentrations of the furoquinoline alkaloid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Protocol 4: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)

Objective: To determine the in vitro activity of furoquinoline alkaloids against Plasmodium falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive or -resistant strain)

  • Human red blood cells (O+)

  • Complete RPMI 1640 medium with L-glutamine, HEPES, hypoxanthine, and supplemented with human serum or Albumax.

  • Furoquinoline alkaloid stock solution

  • [³H]-Hypoxanthine

  • 96-well culture plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the furoquinoline alkaloid in complete medium in a 96-well plate.

  • Add the parasitized red blood cell suspension (1-2% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plate for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Add [³H]-Hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Dry the filter mat and measure the radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of [³H]-Hypoxanthine incorporation against the log of the drug concentration.

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory activity of furoquinoline alkaloids against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Furoquinoline alkaloid stock solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the furoquinoline alkaloid solution at different concentrations.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by furoquinoline alkaloids and a general experimental workflow for their evaluation.

Dictamnine_Anticancer_Pathway Dictamnine Dictamnine cMet c-Met Receptor Dictamnine->cMet Inhibits phosphorylation PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Slug Slug AKT->Slug Regulates expression HIF1a HIF-1α mTOR->HIF1a Regulates synthesis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) HIF1a->EMT Slug->EMT Apoptosis Apoptosis Proliferation->Apoptosis Suppresses EMT->Apoptosis Suppresses

Caption: Anticancer signaling pathway of Dictamnine.

Skimmianine_Anti_inflammatory_Pathway cluster_0 In Nucleus Skimmianine Skimmianine IKK IKK Skimmianine->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO

Caption: Anti-inflammatory pathway of Skimmianine.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Studies A Compound Library (Furoquinoline Alkaloids) B Primary Screening (e.g., Cell Viability) A->B C Hit Identification B->C D Secondary Assays (e.g., Enzyme Inhibition, Biomarker) C->D E Lead Compound Selection D->E F Pathway Analysis (e.g., Western Blot) E->F H Animal Model Testing (Efficacy & Toxicity) E->H G Target Identification F->G I Pharmacokinetics (ADME) H->I

Caption: Drug discovery workflow for furoquinoline alkaloids.

References

Application Notes and Protocols for Preparing Stock Solutions of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, a semi-synthetic furoquinoline alkaloid derivative.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for solubilizing, storing, and handling this compound for use in various research and drug development applications.

Introduction

This compound is a derivative of the quinoline alkaloid acronycidine.[1][2] While extensive biological activity data for this specific compound is not yet published, related furoquinoline alkaloids have demonstrated a range of biological effects, including antimalarial, antimicrobial, and cytotoxic activities, making them of interest to the scientific community.[1][3] Accurate and consistent preparation of stock solutions is the first step in obtaining reliable data in any in vitro or in vivo studies. This protocol provides a standardized method for the preparation of stock solutions of this compound.

Compound Information and Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₉NO₅[1]
Molecular Weight 259.21 g/mol [1]
Appearance Red-brown solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in Methanol or DMSO[1]
Long-Term Storage -20°C[1]

Health and Safety Precautions

Furoquinoline alkaloids, as a class, may exhibit toxic effects.[3] Given that the toxicological properties of this specific compound are not well-characterized, it is imperative to handle it with care in a laboratory setting.

General Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Recommended Solvents and Stock Solution Concentrations

Based on the reported solubility, dimethyl sulfoxide (DMSO) and methanol are the recommended solvents for preparing stock solutions.[1] The choice of solvent may depend on the specific requirements of the downstream application. For most cell-based assays, DMSO is the preferred solvent due to its high solubilizing power and compatibility with most assay formats at low final concentrations.

SolventRecommended Stock ConcentrationNotes
DMSO 10 mM - 50 mMHigher concentrations may be possible but should be verified. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Methanol 1 mM - 10 mMMethanol is more volatile than DMSO and may be preferred for certain applications where DMSO is not suitable.

Note on DMSO: While DMSO is an excellent solvent, it is hygroscopic and can absorb water from the atmosphere. For long-term storage, use anhydrous DMSO and store desiccated. Studies have shown that the presence of water in DMSO can affect the stability of some compounds.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.59 mg of the compound (Molecular Weight = 259.21 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.

Stability and Storage

  • Long-term Storage: For maximal stability, store the stock solution at -20°C.[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

  • Light Sensitivity: While not explicitly stated for this compound, many quinoline-based compounds are light-sensitive. It is good practice to store solutions in amber vials or tubes protected from light.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

Stock_Solution_Preparation Figure 1: Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing a stock solution.

Conclusion

This application note provides a comprehensive guide for the preparation of stock solutions of this compound. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental results. As with any chemical, researchers should always consult the most recent safety data sheet (SDS) and exercise caution in the laboratory.

References

Application Notes and Protocols for Antimalarial Activity Testing of Acronycidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. Acronycidine, a naturally occurring acridone alkaloid, and its synthetic analogues have demonstrated promising antiplasmodial activity, making them an important class of compounds for further investigation. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of acronycidine analogues for their antimalarial efficacy. The protocols cover essential in vitro and in vivo assays to determine the potency, selectivity, and potential mechanism of action of these compounds.

Data Presentation: In Vitro and In Vivo Antimalarial Activity of Acronycidine Analogues

The following table summarizes the reported antimalarial activities of acronycidine and its analogues against various Plasmodium species. This consolidated data allows for a comparative analysis of the structure-activity relationships within this compound class.

CompoundPlasmodium StrainAssay TypeIC50 / ActivityReference
AcronycineP. yoeliiIn vitroSuppressed ~90% of parasitemia[1][2]
AcronycineP. falciparumIn vitroModerately active[1][2]
5-HydroxyacronycineP. yoeliiIn vitroSuppressed ~90% of parasitemia[1][2]
2-NitroacronycineP. falciparum (susceptible & resistant)In vitroIC50 ~ 2 µg/mL[1][2]
1-(2-Dimethylaminoethylamino)-9(10H)-thioacridoneP. falciparum (D10, chloroquine-sensitive)PfLDH AssayIC50 = 0.4 µg/mL[3]
1-(2-Dimethylaminoethylamino)-9(10H)-thioacridoneP. falciparum (RSA 11, chloroquine-resistant)PfLDH AssayIC50 = 1 µg/mL[3]
Thioacridone AnaloguesP. falciparum (D10)PfLDH AssayIC50 range: 0.4 - 27 µg/mL[3]
AtalaphillinineP. yoeliiIn vivoComplete inhibition at 50 mg/kg/day (prophylactic)[1][4]
Acridinone Alkaloid Derivatives (4 compounds)P. yoeliiIn vitroIC50 range: 23 - 150 ng/mL[1][4]
NormelicopicineP. falciparumIn vivo32% parasitemia suppression at 25 mg/kg[1][4]
3-chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinone (T3.5)P. falciparum (CQ-susceptible & resistant)In vitroIC50 in the nM range[1]
3-chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinone (T3.5)P. yoelii & P. bergheiIn vivoCurative at 256 mg/kg/day (oral) or 200 mg/kg/day (intraperitoneal)[1]

Experimental Protocols

In Vitro Antiplasmodial Activity Assays

Two common methods for assessing the in vitro antimalarial activity of compounds are the SYBR Green I-based assay and the parasite lactate dehydrogenase (pLDH) assay.

This assay measures the proliferation of malaria parasites by quantifying the parasite DNA, which is stained with the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, gentamicin, NaHCO3, and Albumax I or human serum)

  • 96-well flat-bottom microplates (black, for fluorescence)

  • Test compounds (acronycidine analogues) and control drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

  • Prepare serial dilutions of the test compounds and control drugs in complete culture medium.

  • Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as a negative control.

  • Prepare a parasite suspension of synchronized ring-stage P. falciparum at 1% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon lysis of the parasites.

Materials:

  • P. falciparum culture (asynchronous or synchronized)

  • Complete parasite culture medium

  • 96-well microplates

  • Test compounds and control drugs

  • Malstat Reagent (containing 3-acetylpyridine adenine dinucleotide (APAD⁺) and lactate)

  • NBT/PES solution (Nitro blue tetrazolium and Phenazine ethosulfate)

  • Microplate spectrophotometer (650 nm)

Protocol:

  • Prepare serial dilutions of test compounds and controls in complete culture medium in a 96-well plate.

  • Add synchronized trophozoite-stage parasites (2% parasitemia, 2% hematocrit) to each well.

  • Incubate for 48-72 hours under standard culture conditions.

  • After incubation, lyse the red blood cells by freeze-thaw cycles.

  • Add Malstat reagent to each well and incubate for 30 minutes at room temperature.

  • Add NBT/PES solution and incubate in the dark for 1-2 hours.

  • Measure the absorbance at 650 nm.

  • Determine the IC50 values as described for the SYBR Green I assay.

Mechanism of Action Study: β-Hematin Formation Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the formation of hemozoin, a detoxification product of heme, which is a key target for many antimalarial drugs.

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Acetate buffer (pH 5.0)

  • 96-well plates

  • Test compounds and control drugs (e.g., Chloroquine)

  • Microplate shaker

  • Spectrophotometer (405 nm)

Protocol:

  • Prepare a stock solution of hemin in DMSO.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the hemin solution to each well.

  • Add the compound dilutions to the respective wells.

  • Initiate the polymerization by adding acetate buffer.

  • Incubate the plate at 37°C for 18-24 hours with shaking.

  • Centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in 0.1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition of β-hematin formation and determine the IC50.

In Vivo Antimalarial Activity: Peter's 4-Day Suppressive Test

This standard in vivo assay assesses the ability of a compound to suppress the growth of rodent malaria parasites in mice.

Materials:

  • Plasmodium berghei or P. yoelii infected donor mice

  • Healthy recipient mice (e.g., Swiss albino)

  • Test compounds and control drugs (e.g., Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)

  • Giemsa stain

  • Microscope

Protocol:

  • On Day 0, infect healthy mice intraperitoneally with 1x10⁷ parasitized red blood cells from a donor mouse.

  • Two hours post-infection, administer the first dose of the test compound or control drug orally or via the desired route.

  • Administer subsequent doses daily for the next three days (Day 1, 2, and 3).

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasitemia suppression for each group compared to the untreated control group.

  • Monitor the mice for survival.

Cytotoxicity Assay: MTT Assay

This assay determines the toxicity of the compounds against mammalian cell lines to assess their selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (570 nm)

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50).

  • Determine the Selectivity Index (SI) as the ratio of CC50 to the antiplasmodial IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

Visualizations

Antimalarial_Drug_Discovery_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Compound Acronycidine Analogue PrimaryScreen Primary Screening (SYBR Green I or pLDH Assay) Compound->PrimaryScreen IC50 Determine IC50 PrimaryScreen->IC50 MoA Mechanism of Action (β-Hematin Inhibition) IC50->MoA Cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) IC50->Cytotoxicity LeadCompound Promising Lead Compound IC50->LeadCompound Potent & Selective (High SI) SI Calculate Selectivity Index (SI) Cytotoxicity->SI SuppressiveTest 4-Day Suppressive Test (Rodent Model) LeadCompound->SuppressiveTest Efficacy Evaluate In Vivo Efficacy (% Parasitemia Suppression) SuppressiveTest->Efficacy

Caption: Workflow for antimalarial testing of acronycidine analogues.

SYBR_Green_Assay_Workflow start Start drug_prep Prepare serial dilutions of acronycidine analogues start->drug_prep parasite_prep Prepare synchronized ring-stage parasite culture start->parasite_prep plate_setup Add drugs and parasites to 96-well plate drug_prep->plate_setup parasite_prep->plate_setup incubation Incubate for 72 hours plate_setup->incubation lysis Add SYBR Green I lysis buffer incubation->lysis readout Measure fluorescence (Ex: 485nm, Em: 530nm) lysis->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: SYBR Green I in vitro antimalarial assay workflow.

In_Vivo_Suppressive_Test_Workflow start Start infection Day 0: Infect mice with P. berghei or P. yoelii start->infection treatment Day 0-3: Administer test compound daily infection->treatment smear Day 4: Prepare blood smears treatment->smear stain Giemsa staining smear->stain microscopy Determine % parasitemia stain->microscopy analysis Calculate % suppression microscopy->analysis end End analysis->end

Caption: Peter's 4-Day Suppressive Test in vivo workflow.

References

Application Note and Protocol: Quantifying Apoptosis Induced by 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione via Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a synthetic intermediate in the production of the alkaloid Acronycidine.[1] While specific studies on its apoptosis-inducing effects are not extensively documented, related quinoline and furoquinoline compounds have demonstrated significant anticancer and pro-apoptotic activities.[2][3][4][5][6] Some quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the downregulation of oncogenic proteins like Myc, inhibition of signaling pathways such as Akt/mTOR, and induction of endoplasmic reticulum stress.[2][3] Therefore, it is plausible that this compound may also modulate apoptotic pathways.

This document provides a detailed protocol for inducing and quantifying apoptosis in cancer cell lines treated with this compound using the Annexin V and Propidium Iodide (PI) flow cytometry assay. This method is a reliable and widely used technique for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to specifically target and identify early apoptotic cells when conjugated to a fluorochrome.[7][8] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[7][9] Therefore, PI is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[7][9] By using both Annexin V and PI, flow cytometry can differentiate between four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to mechanical injury during sample preparation)

Data Presentation

The following table provides a template for summarizing quantitative data obtained from the flow cytometry analysis.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Staurosporine)1

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., HeLa, Jurkat, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)

  • Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Treat the cells with varying concentrations of the compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group and a positive control group.

Staining Protocol for Flow Cytometry
  • Harvest Cells:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.

  • Wash Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[10] Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and to adjust the photomultiplier tube (PMT) voltages.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis A Seed Cells B Treat with 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione A->B C Harvest & Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Flow Cytometry Acquisition E->F G Data Analysis & Quantification F->G

Caption: Experimental workflow for apoptosis detection.

Potential Apoptosis Signaling Pathways

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione Compound->DeathReceptor Compound->Mitochondria

Caption: Potential apoptosis signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of Furoquinoline Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of furoquinoline libraries, a promising class of natural product-derived compounds with diverse biological activities. Furoquinoline alkaloids have demonstrated significant potential in drug discovery, exhibiting cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1] This document outlines a strategy for screening these libraries for anticancer activity, focusing on cytotoxicity and the modulation of key cancer-related signaling pathways.

Application Note 1: High-Throughput Cytotoxicity Screening of Furoquinoline Libraries Against Cancer Cell Lines

Introduction:

High-throughput screening is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries for desired biological activity. Furoquinoline alkaloids, known for their cytotoxic effects against various cancer cell lines, are ideal candidates for HTS campaigns aimed at identifying novel anticancer agents.[1] This application note describes a cell-based HTS workflow to identify and prioritize furoquinoline compounds with potent cytotoxic activity. The primary assay for this screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and cost-effective colorimetric method for assessing cell viability.[1]

Workflow:

The high-throughput screening process for a furoquinoline library can be broken down into several key stages, from initial assay development to hit confirmation and downstream analysis.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up plate_prep Furoquinoline Library Plate Preparation primary_screen Primary Screen (Single Concentration) plate_prep->primary_screen Compound Plates cell_culture Cancer Cell Line Culture & Expansion cell_culture->primary_screen Cell Seeding hit_selection Hit Selection (Activity Threshold) primary_screen->hit_selection Raw Data dose_response Dose-Response Assay (IC50 Determination) hit_selection->dose_response Primary Hits counter_screen Counter-Screen (Selectivity Profiling) dose_response->counter_screen Confirmed Hits mechanism_study Mechanism of Action Studies counter_screen->mechanism_study Validated Hits PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Apoptosis Apoptosis (Inhibition) mTORC1->Apoptosis Furoquinolines Furoquinoline Alkaloids Furoquinolines->PI3K Inhibition Furoquinolines->AKT Inhibition Furoquinolines->mTORC1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione synthesis. Due to the limited specific literature on this exact compound, the advice provided is based on established principles for the synthesis of related furo[2,3-b]quinoline and quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the furo[2,3-b]quinoline core structure?

A1: The synthesis of the furo[2,3-b]quinoline scaffold often involves multi-step sequences. Common strategies include the construction of the quinoline ring followed by the annulation of the furan ring, or vice versa. Key reactions in quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions.[1][2] For the furan ring formation, strategies may involve the cyclization of a suitably substituted quinoline precursor.

Q2: How critical is the purity of starting materials and reagents?

A2: The purity of starting materials and reagents is a very important factor in achieving high yields and reproducible results. Impurities can interfere with the reaction, poison catalysts, and lead to the formation of side products, complicating purification and reducing the overall yield. It is highly recommended to purify starting materials and ensure solvents are anhydrous and of high purity.

Q3: What are the key reaction parameters to optimize for improving the yield?

A3: Key parameters to consider for optimization include reaction temperature, reaction time, choice of solvent, catalyst type and loading, and the stoichiometry of reactants. Varying one parameter at a time is a systematic approach to identify the optimal conditions for your specific reaction.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in quinoline synthesis can be corrosive, toxic, or flammable. All reactions should be performed in a well-ventilated fume hood. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions. Run small-scale trials at different temperatures.
Ineffective Catalyst Screen different catalysts (e.g., acid, base, transition metal). Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Poor Quality of Reagents Purify starting materials and use high-purity, dry solvents. The quality of reagents like BuLi is crucial if used.
Sub-optimal Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Problem 2: Formation of multiple side products.

Possible Cause Suggested Solution
Reaction Temperature is too High Lowering the reaction temperature can often increase the selectivity for the desired product.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side products.
Air or Moisture Sensitivity If the reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Similar Polarity of Product and Impurities Optimize the reaction conditions to minimize the formation of impurities with similar polarity. Explore different purification techniques such as recrystallization, column chromatography with different solvent systems, or preparative High-Performance Liquid Chromatography (HPLC).
Product Instability If the product is unstable on silica gel, consider using a different stationary phase (e.g., alumina) for chromatography or opt for non-chromatographic purification methods like recrystallization or distillation if applicable.

Data Presentation: Factors Influencing Furoquinoline Synthesis Yield

The following table summarizes key experimental variables and their potential impact on the yield of furo[2,3-b]quinoline synthesis. This is a general guide for optimization.

Parameter Variation Potential Effect on Yield Rationale
Catalyst Lewis Acids (e.g., In(OTf)₃, Ca(OTf)₂), Brønsted Acids (e.g., H₂SO₄, AcOH), Transition Metals (e.g., Pd, Cu)Can significantly increase reaction rate and selectivity.The choice of catalyst is crucial for activating substrates and facilitating bond formation in key cyclization steps.[3][4]
Solvent Polar aprotic (e.g., DMF, DMSO), Polar protic (e.g., EtOH, H₂O), Non-polar (e.g., Toluene, Dioxane), Solvent-freeCan influence reactant solubility, reaction rate, and product selectivity.The solvent can affect the transition state energy and the stability of intermediates. Microwave-assisted synthesis in polar solvents or solvent-free conditions has been shown to improve yields in some quinoline syntheses.[4]
Temperature -20°C to 150°CAffects reaction rate and selectivity.Higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of side products.
Reaction Time 1 hour to 48 hoursYield typically increases with time up to a certain point.Prolonged reaction times can lead to product degradation or the formation of byproducts.
Atmosphere Air, Inert (N₂, Ar)Crucial for reactions involving air-sensitive reagents or intermediates.Prevents oxidation or quenching of reactive species.

Experimental Protocols

Step 1: Synthesis of a Substituted 2-aminoaryl Ketone (A Friedländer Annulation Precursor)

  • Reaction Setup: To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., toluene), add a Lewis acid catalyst (e.g., ZnCl₂, 0.2 eq.).

  • Reagent Addition: Slowly add a β-ketoester (1.1 eq.) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (e.g., 110°C) and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and quench with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the Furo[2,3-b]quinoline Core (Friedländer Annulation)

  • Reaction Setup: Dissolve the 2-aminoaryl ketone (1.0 eq.) from Step 1 in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., NaOH or KOH).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl). The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. Purify by recrystallization or column chromatography.

Step 3: Further Functionalization (Hypothetical)

Further steps would involve the introduction of the methoxy and methyl groups and the oxidation to the trione, if not already incorporated in the starting materials. Each of these steps would require its own optimization of reaction conditions.

Visualizations

Caption: A general experimental workflow for the synthesis and optimization of the target molecule.

troubleshooting_guide start Low Product Yield check_reaction Was the reaction complete? (TLC/LC-MS) start->check_reaction check_purity Is the crude product pure? check_reaction->check_purity Yes incomplete Incomplete Reaction check_reaction->incomplete No impure Impure Product check_purity->impure No loss_workup Loss during work-up/purification check_purity->loss_workup Yes solution_incomplete Increase reaction time Increase temperature Add more catalyst incomplete->solution_incomplete solution_impure Optimize reaction conditions to reduce side products Explore alternative purification methods impure->solution_impure solution_loss Optimize extraction and purification steps Handle product carefully loss_workup->solution_loss

Caption: A troubleshooting decision tree for addressing low product yield in synthesis.

References

Technical Support Center: Furoquinoline Alkaloid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of furoquinoline alkaloids. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: My furoquinoline alkaloid is degrading during purification. What are the likely causes and solutions?

A1: Degradation of furoquinoline alkaloids during purification can be attributed to several factors, including pH instability, light sensitivity, and thermal lability.[1]

  • pH Instability: Furoquinoline alkaloids can be unstable in alkaline conditions.[1] It is crucial to maintain a neutral or slightly acidic environment throughout the purification process. If using silica gel, which is slightly acidic, be aware that very acid-sensitive compounds might still degrade.[2][3] In such cases, using neutral alumina as the stationary phase can be a viable alternative.[2]

  • Phototoxicity: Some furoquinoline alkaloids, like dictamnine, are known to be phototoxic.[4] It is best practice to protect extracts and fractions from direct light by using amber glassware or covering vessels with aluminum foil.

  • Thermal Lability: Avoid excessive heat during solvent evaporation. Use techniques like rotary evaporation at low temperatures or lyophilization to gently remove solvents and prevent thermal degradation of the target compounds.

Q2: I am having trouble separating two closely related furoquinoline alkaloids (e.g., dictamnine and skimmianine). What strategies can I employ?

A2: The co-elution of structurally similar furoquinoline alkaloids is a common challenge due to their similar polarities.[5][6] Here are some strategies to improve separation:

  • Optimize the Stationary Phase:

    • Silica Gel vs. Alumina: While silica gel is a common choice, alumina can offer different selectivity, especially for alkaloids.[7] Alumina is generally recommended for the separation of alkaloids.[7]

    • Functionalized Silica: Consider using functionalized silica gels (e.g., cyano or amine-functionalized) which can provide alternative selectivities compared to standard silica.[2]

  • Optimize the Mobile Phase:

    • Solvent System: Systematically vary the solvent system. A common approach for normal-phase chromatography is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone). Fine-tuning the ratio of these solvents is critical.

    • Additives: For basic compounds like alkaloids, adding a small amount of a modifier like triethylamine (TEA) or ammonia to the mobile phase can reduce peak tailing and improve resolution on silica gel.[2][8] Conversely, a small amount of a weak acid like acetic acid or formic acid can be beneficial in reverse-phase systems.

  • Advanced Chromatographic Techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and degradation.[9][10] It has been successfully used for the preparative separation of various alkaloids.[8][10]

    • Preparative HPLC: High-performance liquid chromatography (HPLC) offers superior resolution. Developing a method on an analytical column and scaling it up to a preparative column is a highly effective strategy for separating closely related compounds.[11]

Q3: My alkaloid yield is very low after column chromatography. How can I troubleshoot this?

A3: Low yield can result from several factors throughout the extraction and purification process.

  • Incomplete Extraction: Ensure your initial extraction method is efficient for furoquinoline alkaloids. Acid-base extraction is a common and effective method.[4][12] Modern techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can also improve extraction efficiency.[13]

  • Irreversible Adsorption: Your target compound may be irreversibly binding to the stationary phase. This is more common with highly polar compounds on silica gel. Switching to a different stationary phase like alumina or using a technique like HSCCC can mitigate this issue.[9]

  • Improper Solvent Selection: The polarity of your elution solvent may be too low, failing to elute the compound from the column. A stepwise or gradient elution, gradually increasing the mobile phase polarity, is recommended to ensure all compounds of interest are eluted.[14]

  • Degradation: As mentioned in Q1, degradation during the process will naturally lead to lower yields.

Troubleshooting Guides

Problem 1: Peak Tailing in HPLC or Flash Chromatography
Potential Cause Troubleshooting Steps
Secondary Interactions Furoquinoline alkaloids are basic. Their interaction with acidic silanol groups on silica gel can cause peak tailing.[2]
* Add a basic modifier like triethylamine (TEA) (0.1-1%) or ammonium hydroxide to the mobile phase to mask the silanol groups.[2][8]
* Use an end-capped C18 column for reverse-phase HPLC.
* Consider using a different stationary phase like alumina or a polymer-based column.[7]
Column Overload Injecting too much sample can lead to broad, tailing peaks.
* Reduce the sample concentration or injection volume.
* For preparative work, use a larger diameter column.
Contamination Contaminants on the column or in the sample can interfere with peak shape.
* Ensure the sample is well-filtered before injection.
* Wash the column with a strong solvent to remove any strongly retained compounds.
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Mobile Phase Issues Inconsistent mobile phase composition is a common cause.
* Ensure solvents are properly mixed and degassed.
* If using additives, ensure they are added precisely.
* Prepare fresh mobile phase daily.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.
* Flush the column with at least 10-20 column volumes of the mobile phase before starting the run.
Temperature Fluctuations Changes in ambient temperature can affect retention times.
* Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes data from various studies on the purification of alkaloids, providing a reference for expected yields and purity from different methods.

Alkaloid Type / Source Purification Method Sample Load Yield Purity Achieved Reference
Gelsemium alkaloidsHSCCC206.6 mgKoumine: 28.7 mgGelsemine: 24.9 mgHumantenine: 26.9 mgGelsevirine: 7.2 mgKoumine: 97.8%Gelsemine: 95.4%Humantenine: 97.4%Gelsevirine: 93.5%[8]
Flavonoids from Peanut HullsHPCCC~1000 mgLuteolin: 15 mgEriodictyol: 8 mg> 96%[15]
Quinine from Cinchona officinalisMAE (Extraction)N/A3.93 ± 0.11 mg/gN/A[16]
Quinine from Cinchona officinalisUAE (Extraction)N/A2.81 ± 0.04 mg/gN/A[16]
Pyrrolizidine alkaloidsHSCCCUp to 800 mgN/AExcellent resolution[10]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Furoquinoline Alkaloids

This protocol describes a general method for the initial extraction of alkaloids from plant material.

  • Maceration: Moisten the dried, powdered plant material (e.g., 100g) with a dilute alkaline solution (e.g., 10% ammonium hydroxide) until it is basic.

  • Extraction: Extract the basified plant material with an organic solvent like dichloromethane (DCM) or chloroform at room temperature for 24-48 hours. Repeat this process 2-3 times.

  • Combine and Concentrate: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Acid Wash: Dissolve the crude extract in the organic solvent and extract it with a dilute acid solution (e.g., 5% HCl). The alkaloids will move into the acidic aqueous phase as salts.

  • Basification and Re-extraction: Make the acidic aqueous phase basic (pH 9-10) by adding a base like ammonium hydroxide.

  • Final Extraction: Re-extract the now basic aqueous phase with an organic solvent (DCM or chloroform). The free-base alkaloids will move back into the organic phase.

  • Drying and Evaporation: Wash the organic extract with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction, which can then be subjected to chromatographic purification.

Protocol 2: Column Chromatography on Silica Gel

This protocol outlines a general procedure for the separation of a total alkaloid extract.

  • Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, use dry-loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane or hexane/ethyl acetate 95:5).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, systematically increase the percentage of ethyl acetate, and then introduce a more polar solvent like methanol if necessary.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compounds. Combine the fractions that show a pure spot corresponding to the desired alkaloid.

  • Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified furoquinoline alkaloid.

Visualizations

Workflow and Decision Diagrams

Furoquinoline_Purification_Workflow General Workflow for Furoquinoline Alkaloid Purification Start Dried Plant Material Extraction Acid-Base Extraction Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (Silica or Alumina) Crude_Extract->Column_Chrom HSCCC Alternative: HSCCC Crude_Extract->HSCCC for difficult separations Fractions Collect & Analyze Fractions (TLC) Column_Chrom->Fractions Combine Combine Pure Fractions Fractions->Combine Purified_Compound Purified Furoquinoline Alkaloid Combine->Purified_Compound HSCCC->Fractions Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing in Chromatography Problem Problem: Peak Tailing Observed Check_Overload Is the column overloaded? Problem->Check_Overload Reduce_Load Solution: Reduce sample load or use a larger column Check_Overload->Reduce_Load Yes Check_Interactions Possible secondary interactions (e.g., with acidic silica)? Check_Overload->Check_Interactions No Resolved Problem Resolved Reduce_Load->Resolved Add_Modifier Solution: Add modifier (e.g., TEA) to mobile phase Check_Interactions->Add_Modifier Yes Change_Stationary Solution: Change stationary phase (e.g., to Alumina) Check_Interactions->Change_Stationary Alternative Check_Interactions->Resolved No Add_Modifier->Resolved Change_Stationary->Resolved

References

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. The information is designed to address potential degradation and stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a semi-synthetic derivative of the quinoline alkaloid acronycidine.[1][2] It serves as a synthetic intermediate in the preparation of other compounds, such as the alkaloid Acronycidine.[3][4] While extensive biological activity data for this specific trione is not yet published, related furoquinoline alkaloids have shown a range of biological properties, including antimalarial and antimicrobial activities.[1][5]

Q2: What are the main stability concerns for this compound?

A2: Based on its chemical structure, the main stability concerns for this compound include susceptibility to:

  • Hydrolysis: The quinoline and trione rings may be susceptible to degradation under acidic and basic conditions.

  • Oxidation: The methoxy group and the electron-rich aromatic system can be prone to oxidative degradation.

  • Photodegradation: Quinoline derivatives are known to be sensitive to light, which can lead to the formation of degradation products.[6][7]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the molecule.

Q3: How should I properly store this compound?

A3: To ensure the stability of the compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is advisable.[2] The container should be tightly sealed to protect it from moisture and light.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the compound during the experiment.

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting your experiment, confirm the purity of your this compound stock using a suitable analytical method like HPLC-UV.

  • Control Experimental Conditions:

    • pH: Maintain a neutral pH for your solutions unless the experimental protocol requires acidic or basic conditions. Buffer your solutions if necessary.

    • Light: Protect your samples from light by using amber vials or covering the containers with aluminum foil.

    • Temperature: Avoid high temperatures. If heating is necessary, use the lowest effective temperature and minimize the duration of exposure.

  • Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use to minimize the potential for degradation in solution.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in creating a degradation profile for the compound.

  • Develop a Stability-Indicating Method: Use the information from the forced degradation studies to develop and validate a stability-indicating HPLC method that can separate the parent compound from its degradation products.[6][8][9]

  • Characterize Degradation Products: If significant degradation is observed, consider using techniques like LC-MS/MS to identify the structure of the degradation products.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%2
Base Hydrolysis 0.1 M NaOH8 hours40°C25%3
Oxidation 3% H₂O₂24 hoursRoom Temp35%4
Photodegradation UV light (254 nm)48 hoursRoom Temp20%2
Thermal Degradation Dry Heat72 hours80°C10%1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to investigate the stability of this compound.

Materials:

  • This compound

  • HPLC grade methanol or DMSO[2]

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • UV chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 40°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 72 hours.

    • Dissolve the sample in the solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm and 320 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Optimize Separation: Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.

  • Adjust Gradient: Modify the mobile phase gradient to achieve good resolution between the parent compound and all degradation products.

  • Method Validation: Once optimal separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 40°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation photo Photodegradation (UV Light) stock->photo thermal Thermal Degradation (80°C) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation & Degradation Profile hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione hydrolysis_prod1 Ring-opened products parent->hydrolysis_prod1 H⁺/OH⁻ hydrolysis_prod2 Demethylated products parent->hydrolysis_prod2 H⁺/OH⁻ oxidation_prod1 N-oxides parent->oxidation_prod1 [O] oxidation_prod2 Hydroxylated derivatives parent->oxidation_prod2 [O] photo_prod1 Photodimers parent->photo_prod1 photo_prod2 Ring-cleavage products parent->photo_prod2

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Solubility Challenges of Furoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with furoquinoline compounds in aqueous media.

Troubleshooting Guides & FAQs

This section is designed to provide answers to common questions and solutions for specific problems you may encounter during your experiments with furoquinoline alkaloids like dictamnine and skimmianine.

Q1: My furoquinoline compound is not dissolving in my aqueous buffer. What are my options?

A1: Poor aqueous solubility is a known characteristic of many furoquinoline alkaloids due to their rigid, planar structure. Here are several strategies you can employ, ranging from simple adjustments to more advanced formulation techniques:

  • Co-solvents: For initial experiments, the use of co-solvents can be a rapid way to increase solubility. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the medium. For basic furoquinoline alkaloids, decreasing the pH of the buffer may increase solubility. Conversely, for acidic derivatives, increasing the pH can enhance solubility. It is crucial to determine the pKa of your specific compound to effectively use this strategy.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like furoquinoline alkaloids, within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.

  • Solid Dispersions: This technique involves dispersing the furoquinoline compound in a hydrophilic carrier matrix at a solid state. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The drug is typically present in an amorphous state, which has higher kinetic solubility and dissolution rates compared to the crystalline form.

  • Nanotechnology-based Approaches: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and solubility. Techniques like nanoprecipitation can be used to produce nanosuspensions of furoquinoline compounds.

Q2: I'm using a co-solvent, but my compound precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the co-solvent is rapidly diluted below the level required to keep the compound dissolved. Here are some troubleshooting tips:

  • Decrease the initial concentration: Start with a lower concentration of your furoquinoline compound in the co-solvent.

  • Increase the final co-solvent concentration: If your experimental system allows, increase the percentage of the co-solvent in the final aqueous medium.

  • Slow, stepwise addition: Add the co-solvent stock solution to the aqueous buffer slowly and with vigorous stirring. This allows for more controlled mixing and can prevent localized supersaturation.

  • Use a stabilizing agent: The addition of surfactants or polymers can help to stabilize the dispersed drug particles and prevent them from aggregating and precipitating.

Q3: How do I choose the right cyclodextrin for my furoquinoline compound?

A3: The choice of cyclodextrin depends on the size and shape of the furoquinoline molecule and the desired solubility enhancement.

  • β-cyclodextrins are often a good starting point due to the size of their hydrophobic cavity, which is suitable for many drug molecules.

  • Modified cyclodextrins , such as HP-β-CD and SBE-β-CD, offer significantly higher aqueous solubility than the parent β-cyclodextrin and are generally preferred for formulation development.

  • Stoichiometry: It is important to determine the optimal drug-to-cyclodextrin molar ratio to achieve the desired solubility. This is typically done through phase solubility studies.

Q4: What are the key considerations when preparing solid dispersions?

A4: The success of a solid dispersion formulation depends on several factors:

  • Carrier selection: The chosen carrier should be hydrophilic, chemically compatible with the furoquinoline compound, and able to form a stable amorphous dispersion.

  • Preparation method: Common methods include solvent evaporation, melting (fusion), and hot-melt extrusion. The choice of method depends on the physicochemical properties of the drug and carrier.

  • Drug-to-carrier ratio: This ratio is critical and needs to be optimized to ensure maximum solubility enhancement and physical stability of the amorphous form.

Data Presentation: Solubility of Furoquinoline Compounds

The following tables summarize the solubility of two representative furoquinoline alkaloids, dictamnine and skimmianine, in various media. This data can help you select appropriate starting points for your solubilization strategy.

Table 1: Solubility of Dictamnine

Solvent/SystemSolubilityReference
WaterPoorly soluble[1]
ChloroformSlightly soluble (with heating)[1]
MethanolSlightly soluble (with heating)[1]
DMSO50 mg/mL (with sonication)[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]

Table 2: Solubility of Skimmianine

Solvent/SystemSolubilityReference
WaterInsoluble[4]
EthanolSoluble[5]
DMSO52 mg/mL[4]
DMSO (with sonication and heating to 60°C)33.33 mg/mL[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to determining and enhancing the solubility of furoquinoline compounds.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Furoquinoline compound (e.g., dictamnine, skimmianine)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of the furoquinoline compound to a glass vial. The excess solid should be visible at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the furoquinoline compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the equilibrium solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of Furoquinoline-Cyclodextrin Inclusion Complexes (Kneading Method)

This method is a simple and effective way to prepare solid inclusion complexes.

Materials:

  • Furoquinoline compound

  • β-cyclodextrin or its derivatives (e.g., HP-β-CD)

  • Ethanol-water mixture (e.g., 50% v/v)

  • Mortar and pestle

  • Drying oven or desiccator

Procedure:

  • Determine the desired molar ratio of the furoquinoline compound to the cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of the furoquinoline compound and the cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Gradually add the furoquinoline compound to the paste while continuously kneading with the pestle for a specified time (e.g., 30-60 minutes).

  • If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a paste-like consistency.

  • After kneading, spread the resulting paste in a thin layer on a glass plate and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry it in a desiccator.

  • Grind the dried complex into a fine powder and store it in a tightly sealed container.

Protocol 3: Preparation of Furoquinoline Solid Dispersions (Solvent Evaporation Method)

This method is suitable for thermolabile compounds as it avoids high temperatures.

Materials:

  • Furoquinoline compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Suitable organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or water bath

  • Drying oven or desiccator

Procedure:

  • Choose a suitable drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the furoquinoline compound and the hydrophilic carrier in a common organic solvent in a round-bottom flask.

  • Ensure complete dissolution of both components. Sonication may be used to aid dissolution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • A thin film or solid mass will be formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven or desiccator for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 4: Preparation of Furoquinoline Nanosuspension (Nanoprecipitation Method)

This technique, also known as the solvent displacement method, is a straightforward approach to produce nanoparticles.

Materials:

  • Furoquinoline compound

  • Organic solvent (e.g., acetone, tetrahydrofuran)

  • Aqueous non-solvent (e.g., deionized water)

  • Stabilizer (e.g., Pluronic F127, Tween 80)

  • Magnetic stirrer

Procedure:

  • Dissolve the furoquinoline compound in a suitable organic solvent to prepare the organic phase.

  • Dissolve a stabilizer in the aqueous non-solvent to prepare the aqueous phase.

  • Place the aqueous phase on a magnetic stirrer and stir at a constant speed.

  • Inject the organic phase into the aqueous phase dropwise using a syringe pump at a controlled flow rate.

  • Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the drug.

  • Continue stirring for a period of time (e.g., 2-4 hours) to allow for the complete evaporation of the organic solvent.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for long-term storage.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways affected by furoquinoline compounds and a general workflow for addressing solubility issues.

Dictamnine_Signaling_Pathway cluster_PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_HIF1a_Slug HIF-1α/Slug Pathway Dictamnine Dictamnine PI3K PI3K Dictamnine->PI3K inhibits MAPK MAPK Dictamnine->MAPK inhibits HIF1a HIF-1α Dictamnine->HIF1a inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis promotes Slug Slug HIF1a->Slug Metastasis Metastasis Slug->Metastasis promotes

Caption: Dictamnine's inhibitory effects on key cancer signaling pathways.

Skimmianine_Signaling_Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_NFkB NF-κB Pathway Skimmianine Skimmianine PI3K_S PI3K Skimmianine->PI3K_S activates NFkB NF-κB Skimmianine->NFkB inhibits AKT_S AKT PI3K_S->AKT_S Inflammation Inflammation AKT_S->Inflammation reduces NFkB->Inflammation promotes

Caption: Skimmianine's modulation of inflammatory signaling pathways.

Solubility_Workflow cluster_Strategies Solubilization Strategies Start Poorly Soluble Furoquinoline CoSolvent Co-solvents Start->CoSolvent pH_Adjust pH Adjustment Start->pH_Adjust Cyclodextrin Cyclodextrins Start->Cyclodextrin Solid_Dispersion Solid Dispersions Start->Solid_Dispersion Nanotechnology Nanotechnology Start->Nanotechnology Evaluation Solubility Evaluation CoSolvent->Evaluation pH_Adjust->Evaluation Cyclodextrin->Evaluation Solid_Dispersion->Evaluation Nanotechnology->Evaluation Success Proceed with Experiment Evaluation->Success Adequate Solubility Failure Try a different strategy Evaluation->Failure Inadequate Solubility Failure->CoSolvent Failure->pH_Adjust Failure->Cyclodextrin Failure->Solid_Dispersion Failure->Nanotechnology

Caption: A logical workflow for addressing furoquinoline solubility issues.

References

Technical Support Center: Troubleshooting Inconsistent MTT Assay Results with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using quinoline compounds in MTT assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][2][3][4] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[1][4] The insoluble formazan crystals are then dissolved in a solvent, and the absorbance is measured spectrophotometrically, typically between 550 and 600 nm.[5]

Q2: Why am I getting inconsistent results with my quinoline compounds in the MTT assay?

Inconsistent results with quinoline compounds in MTT assays can arise from several factors:

  • Interference with Mitochondrial Respiration: Quinoline derivatives have been shown to interact with the mitochondrial respiratory chain.[6] Some quinoline alkaloids can inhibit electron transfer, which can directly impact the reduction of MTT and lead to an underestimation of cell viability.[6]

  • Redox Properties of Quinolines: Some quinoline compounds may have intrinsic reducing or oxidizing properties that can directly reduce MTT or interfere with the formazan product, leading to false-positive or false-negative results.[7]

  • Alteration of Cellular Metabolism: The compound might increase cellular metabolism at certain concentrations as a stress response, leading to higher MTT reduction and an apparent increase in viability before cytotoxicity is observed.[7]

  • Compound Color: If the quinoline compound itself is colored and absorbs light near the same wavelength as formazan, it can interfere with the absorbance readings.

  • Formation of Precipitates: The quinoline compound may precipitate in the culture medium, affecting its interaction with the cells and leading to variable results.

Q3: My untreated control cells show low absorbance. What could be the cause?

Low absorbance in control cells can be due to several reasons:

  • Low Cell Number: The initial number of cells seeded per well might be too low.[5]

  • Suboptimal Cell Health: The cells may not be healthy or in the logarithmic growth phase, leading to reduced metabolic activity.[8]

  • Contamination: Bacterial or fungal contamination can affect cell health and metabolism.

  • Incorrect Incubation Times: The incubation time with MTT reagent may be too short for sufficient formazan production.

Q4: The absorbance readings are higher in my treated wells than in the control wells. What does this mean?

An increase in absorbance in treated wells compared to controls can be misleading and may not indicate increased cell proliferation.[7] Possible explanations include:

  • Increased Metabolic Activity: The quinoline compound may be causing a stress response in the cells, leading to an upregulation of mitochondrial dehydrogenases and thus increased MTT reduction.[7]

  • Direct Reduction of MTT: The compound itself may be chemically reducing the MTT reagent, leading to a false-positive signal.[7]

  • Compound Interference: The compound's color may be contributing to the absorbance reading.

Q5: Are there alternative assays to confirm the results obtained with the MTT assay?

Yes, it is highly recommended to use a secondary, mechanistically different assay to confirm the results, especially when working with potentially interfering compounds like quinolines. Good alternatives include:

  • XTT, MTS, or WST-8 Assays: These are also tetrazolium-based assays, but they produce a water-soluble formazan, which simplifies the protocol.[9] However, they may be subject to similar interferences from reducing compounds.

  • Resazurin (AlamarBlue) Assay: This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells and is generally considered more sensitive than MTT.[10]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells. This method is often more sensitive and less prone to interference from colored or redox-active compounds.[9][10]

  • LDH Assay: This cytotoxicity assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cell membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.[9]

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and can be used to quantify cell number.

Troubleshooting Guides

Issue 1: High Background Absorbance in Wells without Cells
Possible Cause Troubleshooting Step
Quinoline compound is colored and absorbs at 570 nm. 1. Prepare a plate with wells containing only media and the quinoline compound at the same concentrations used in the experiment. 2. Add the MTT solubilization solution. 3. Measure the absorbance at 570 nm. 4. Subtract these background absorbance values from your experimental values.
Quinoline compound directly reduces MTT. 1. Prepare a plate with wells containing only media and the quinoline compound. 2. Add the MTT reagent and incubate for the same duration as your experiment. 3. Add the solubilization solution and measure the absorbance. 4. If a significant signal is detected, the MTT assay may not be suitable for this compound. Consider using an alternative assay.[7]
Contaminated media or reagents. 1. Check media and reagents for any signs of microbial contamination. 2. Use fresh, sterile reagents.[5]
Issue 2: Inconsistent or Non-Reproducible Results Between Replicates
Possible Cause Troubleshooting Step
Uneven cell seeding. 1. Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. 2. Mix the cell suspension between pipetting to prevent settling. 3. Avoid "edge effects" by not using the outer wells of the 96-well plate or by filling them with sterile PBS or media.
Incomplete solubilization of formazan crystals. 1. Ensure the solubilization solvent is added to all wells and mixed thoroughly. 2. Visually inspect the wells under a microscope to confirm that all purple crystals have dissolved before reading the plate. 3. Increase the incubation time with the solubilization agent if necessary.
Precipitation of the quinoline compound. 1. Check the solubility of your compound in the culture medium at the concentrations being tested. 2. If the compound precipitates, consider using a lower concentration range or a different solvent (ensure the solvent concentration is non-toxic to the cells).

Experimental Protocols

Standard MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells and solvent control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[11][12]

  • Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol for Testing Compound Interference
  • Plate Setup: In a 96-well plate, add 100 µL of culture medium to several wells.

  • Compound Addition: Add your quinoline compound to the wells at the highest concentration used in your experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to the wells.

  • Incubation: Incubate the plate for 4 hours under the same conditions as your cell-based assay.

  • Solubilization and Reading: Add 100 µL of solubilization solution, mix, and read the absorbance at 570 nm.

  • Analysis: A significant absorbance value in these cell-free wells indicates direct reduction of MTT by your compound, suggesting the MTT assay is not suitable.

Visualizations

MTT_Workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Attachment) A->B C 3. Treat with Quinoline Compounds B->C D 4. Incubate for Exposure Period (e.g., 24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance at 570 nm G->H

Caption: A flowchart illustrating the standard experimental workflow for an MTT assay.

Troubleshooting_Logic Troubleshooting Inconsistent MTT Results Start Inconsistent MTT Results with Quinoline Compound Check1 Run Cell-Free Interference Control Start->Check1 Interference Interference Detected Check1->Interference Yes NoInterference No Interference Check1->NoInterference No Action1 Use Alternative Assay (e.g., ATP-based, Resazurin) Interference->Action1 Check2 Review Experimental Protocol NoInterference->Check2 Optimize Optimize Cell Density, Incubation Times, etc. Check2->Optimize Identify Potential Issues Check3 Consider Mitochondrial Effects Check2->Check3 Protocol Seems Correct Action2 Confirm with Orthogonal Cytotoxicity Assay (e.g., LDH) Check3->Action2

Caption: A decision tree for troubleshooting inconsistent results in MTT assays with quinoline compounds.

Quinoline_Mitochondria_Interaction Potential Quinoline Compound Interactions with MTT Assay cluster_cell Cell Mitochondria Mitochondria Dehydrogenases Mitochondrial Dehydrogenases Mitochondria->Dehydrogenases Formazan Formazan (Purple) Dehydrogenases->Formazan MTT_in MTT (Yellow) MTT_in->Dehydrogenases Reduction Quinoline Quinoline Compound Quinoline->Mitochondria Alters Mitochondrial Function Quinoline->Dehydrogenases Inhibition/Stimulation Quinoline->MTT_in Direct Reduction?

Caption: A diagram showing potential points of interference of quinoline compounds in the MTT assay.

References

minimizing off-target effects of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a novel compound with limited publicly available data on its specific biological activities and potential off-target effects. This guide provides general strategies and best practices based on the known characteristics of the broader class of quinoline derivatives. Researchers should perform thorough validation experiments for their specific model systems.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of quinoline derivatives like this compound?

A1: Quinoline derivatives are known to have a wide range of biological activities and can interact with multiple cellular targets.[1][2][3][4] Potential off-target effects could include:

  • Kinase Inhibition: Many quinoline-based compounds inhibit various protein kinases, potentially affecting signaling pathways like PI3K/Akt, MAPK, c-Met, EGF, and VEGF.[5][6]

  • Cytotoxicity: Unintended cell death can occur through mechanisms such as the induction of apoptosis, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[7]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest.[2][3]

  • Topoisomerase Inhibition: These compounds can also inhibit topoisomerases, which are essential for DNA replication and repair.[4]

Q2: How can I proactively assess the potential for off-target effects with this compound?

A2: A multi-pronged approach is recommended:

  • In Silico Analysis: Use computational models to predict potential off-target binding based on the compound's structure.

  • Broad-Spectrum Profiling: Screen the compound against a panel of kinases and other common off-target protein families.

  • Phenotypic Screening: Observe the compound's effects on a panel of diverse cell lines to identify unexpected patterns of activity.

  • Control Experiments: Always include appropriate positive and negative controls in your assays, including a structurally related but inactive compound if available.

Q3: What are some best practices for designing experiments to minimize the risk of misinterpreting off-target effects?

A3: To ensure the observed phenotype is due to the intended on-target effect, consider the following:

  • Dose-Response Analysis: Perform experiments across a wide range of concentrations to establish a clear dose-response relationship for your intended effect. Off-target effects may only appear at higher concentrations.

  • Time-Course Studies: Analyze the temporal dynamics of the cellular response. On-target and off-target effects may have different onset and duration.

  • Rescue Experiments: If possible, try to rescue the phenotype by overexpressing a resistant form of your target protein.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays

Question Answer/Troubleshooting Step
Is the observed cytotoxicity occurring at concentrations relevant to the intended on-target activity? Determine the IC50 for cytotoxicity and compare it to the EC50 for the desired biological effect. A narrow therapeutic window may suggest off-target toxicity.
What is the mechanism of cell death? Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). Investigate markers of mitochondrial dysfunction (e.g., JC-1 staining) and ROS production (e.g., DCFDA staining). Quinoline derivatives have been shown to induce apoptosis via mitochondrial pathways.[7]
Is the cytotoxicity cell-line specific? Test the compound on a panel of cell lines with varying expression levels of your target protein. If cytotoxicity does not correlate with target expression, off-target effects are likely.
Could the compound be a "nuisance inhibitor"? Nuisance compounds can interfere with assay readouts through mechanisms like aggregation or reactivity.[8] Consider running control assays to rule out these possibilities.

Issue 2: Discrepancy Between Pharmacological and Genetic Perturbation Results

Question Answer/Troubleshooting Step
Does the compound's phenotype perfectly match the phenotype of target knockdown/knockout? Minor discrepancies could point to off-target effects. Major differences warrant a more thorough investigation.
Have you confirmed target engagement of the compound in your cellular system? Use techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by mass spectrometry to verify that the compound is binding to its intended target in cells.
Could the off-target effect be masking or altering the on-target phenotype? Consider the possibility that the compound is modulating multiple pathways simultaneously. Kinase profiling can help identify unintended targets that might explain the divergent phenotypes.[6]
Is it possible that the compound is affecting protein function in a way that is different from genetic silencing (e.g., acting as a partial agonist/antagonist or modulating a non-enzymatic function)? This is a complex issue that may require more advanced biochemical and biophysical characterization of the compound-target interaction.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibitor Profiling
  • Compound Preparation: Prepare a stock solution of this compound at a high concentration in a suitable solvent (e.g., DMSO).

  • Assay Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases. Alternatively, set up in-house kinase assays for a select panel of kinases known to be affected by quinoline derivatives (e.g., members of the PI3K/Akt and MAPK pathways).

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include appropriate positive and negative controls.

  • Detection: After incubation, quantify the kinase activity. The detection method will depend on the assay format (e.g., phosphorylation-specific antibodies, luminescence-based ATP detection).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value for each kinase.

Quantitative Data Summary (Hypothetical)

The following tables are provided as templates for presenting quantitative data from off-target effect studies.

Table 1: Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineTarget Expression (Relative Units)IC50 (µM)
Cell Line A1.05.2
Cell Line B0.215.8
Cell Line C1.54.1
Non-target Cell0.0> 50

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (µM)
Target Kinase0.1
PI3Kα2.5
Akt18.9
MEK112.3
VEGFR21.8

Visualizations

experimental_workflow Workflow for Off-Target Effect Assessment cluster_initial Initial Characterization cluster_profiling Broad-Spectrum Profiling cluster_validation Cellular Validation cluster_conclusion Conclusion in_silico In Silico Prediction kinase_panel Kinase Panel Screen in_silico->kinase_panel dose_response Dose-Response Curve (On-Target Activity) cytotoxicity Cytotoxicity Assays dose_response->cytotoxicity target_engagement Target Engagement Assay (e.g., CETSA) kinase_panel->target_engagement phenotypic_screen Phenotypic Screen (Cell Panel) phenotypic_screen->cytotoxicity orthogonal Orthogonal Validation (e.g., RNAi, CRISPR) cytotoxicity->orthogonal conclusion Define On- and Off-Target Effects orthogonal->conclusion target_engagement->conclusion

Caption: A general experimental workflow for identifying and validating potential off-target effects of a novel compound.

signaling_pathway Hypothetical Off-Target Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione Compound->RTK Potential Inhibition Compound->PI3K Inhibition

Caption: A diagram illustrating a potential off-target signaling pathway that could be inhibited by a quinoline derivative.

troubleshooting_tree Troubleshooting Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Does cytotoxicity correlate with on-target EC50? start->q1 a1_yes Likely on-target toxicity. Consider therapeutic window. q1->a1_yes Yes a1_no Potential off-target effect. q1->a1_no No q2 Does cytotoxicity correlate with target expression across cell lines? a1_no->q2 a2_yes On-target effect more likely, but off-target not excluded. q2->a2_yes Yes a2_no Strongly suggests off-target effect. q2->a2_no No action Perform kinase profiling and apoptosis/ROS assays. a2_no->action

Caption: A decision tree to guide troubleshooting when unexpected cytotoxicity is observed in experiments.

References

preventing precipitation of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. Our goal is to help you overcome common challenges, such as precipitation, during your cell culture experiments.

Troubleshooting Guide

Issue: I am observing precipitation in my cell culture media after adding this compound.

Precipitation of a compound in cell culture can arise from various factors, ranging from the compound's intrinsic properties to the experimental conditions. This guide will walk you through a systematic approach to identify and resolve the issue.

Step 1: Initial Assessment of the Precipitate

  • Visual Inspection: Is the precipitate crystalline, amorphous, or flocculent? Does it appear immediately after adding the compound or over time?

  • Microscopic Examination: Examine a sample of the media with the precipitate under a microscope. This can help distinguish between compound precipitation, salt crystals, or microbial contamination.

Step 2: Review Compound Handling and Stock Solution Preparation

  • Proper Dissolution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO or methanol) before further dilution.[1] The compound is a red-brown solid.[1]

  • Stock Concentration: High stock concentrations can lead to precipitation upon dilution into aqueous cell culture media.[2] Consider preparing a less concentrated stock solution.

  • Storage: Store the stock solution at the recommended temperature (-20°C) to maintain its stability.[1] Avoid repeated freeze-thaw cycles, as this can promote precipitation.[3]

Step 3: Evaluate Cell Culture Conditions

  • Final Concentration: Are you using a final concentration of the compound that exceeds its solubility limit in the cell culture medium?

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cell toxicity.

  • Media Composition: The presence of high concentrations of salts, particularly calcium and phosphate, can contribute to compound precipitation.[3]

  • Temperature: Temperature shifts, such as moving media from a refrigerator to a warm incubator, can cause some compounds to fall out of solution. Allow media to equilibrate to the experimental temperature before adding the compound.

  • Evaporation: Evaporation from culture plates or flasks can increase the concentration of all components, including the compound, potentially leading to precipitation.[3] Ensure proper humidification in the incubator.[3]

Step 4: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues.

G A Precipitation Observed B Step 1: Characterize Precipitate - Visual Inspection - Microscopy A->B E Microbial Contamination? B->E Yes F Compound or Salt Precipitate? B->F No C Step 2: Review Stock Solution - Complete Dissolution? - Stock Concentration? - Storage Conditions? G Implement Corrective Actions: - Prepare Fresh Stock - Optimize Stock Concentration - Aliquot Stock Solution C->G D Step 3: Evaluate Culture Conditions - Final Compound Concentration? - Final Solvent Concentration? - Media Composition? - Temperature Shifts? - Evaporation? H Implement Corrective Actions: - Perform Solubility Test - Reduce Final Concentration - Pre-warm Media - Use Serum-Free Media for Dilution D->H I Discard Culture & Sterilize E->I F->C F->D J Issue Resolved G->J K Issue Persists G->K H->J H->K L Contact Technical Support K->L

Caption: Troubleshooting Workflow for Precipitation

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

This compound is soluble in methanol or DMSO.[1] For cell culture applications, DMSO is a more common choice for preparing stock solutions.

Q2: What is the recommended storage condition for the solid compound and its stock solution?

The solid compound should be stored at -20°C for long-term storage.[1] Stock solutions prepared in a suitable solvent should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q3: At what concentration should I prepare my stock solution?

While a specific optimal concentration is not defined, starting with a 10 mM stock solution in DMSO is a common practice for many compounds. However, if you observe precipitation upon dilution, you may need to prepare a lower concentration stock solution (e.g., 1 mM).

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can perform a simple solubility test. Prepare a serial dilution of your compound stock solution in your cell culture medium. Incubate at your experimental temperature (e.g., 37°C) for a few hours and then visually and microscopically inspect for any precipitation.

Q5: Could interactions with media components be causing the precipitation?

Yes, components in the cell culture medium, such as salts, proteins in serum, and pH buffers, can influence the solubility of a compound.[4] If you are using a serum-containing medium, consider diluting the compound in a serum-free medium first before adding it to your complete medium.

Q6: What are the known biological activities of this compound?

This compound is a semi-synthetic derivative of the quinoline alkaloid acronycidine.[1][5] While no specific biological activity has been published for this compound, the parent compound, acronycidine, has been reported to have antimalarial activity.[1][5] Furoquinoline alkaloids, in general, are known to exhibit a range of biological properties, including antimicrobial, antiprotozoal, and enzyme-inhibitory effects.[6]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₉NO₅[1]
Molecular Weight 259.21 g/mol [1]
Appearance Red-brown solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in methanol or DMSO[1]
Long-Term Storage -20°C[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Warm the Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Calculate Required DMSO Volume: Based on the amount of compound in the vial and a desired concentration of 10 mM, calculate the required volume of DMSO.

    • Example: For 1 mg of compound (MW = 259.21), the volume of DMSO for a 10 mM stock is calculated as follows: (1 mg) / (259.21 g/mol ) * (1 g / 1000 mg) * (1 L / 0.01 mol) * (1000 mL / 1 L) = 0.386 mL or 38.6 µL.

  • Dissolve the Compound: Add the calculated volume of high-purity, sterile DMSO to the vial.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Dilution of the Compound into Cell Culture Medium

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment.

  • Serial Dilution (Recommended): To minimize localized high concentrations that can cause precipitation, perform a serial dilution. a. First, dilute the stock solution in a small volume of serum-free medium. b. Add this intermediate dilution to your final volume of complete cell culture medium.

  • Mix Gently: After adding the compound, gently swirl the flask or plate to ensure even distribution. Avoid vigorous shaking or pipetting, which can cause protein denaturation and precipitation.

  • Final Inspection: Before applying the medium to your cells, visually inspect for any signs of precipitation.

Visualizations

Signaling Pathway Diagram

Quinoline-based compounds have been investigated as inhibitors of various signaling pathways, including those involved in cell proliferation such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram illustrates a simplified representation of the EGFR signaling cascade, a plausible target for a novel quinoline derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Ligand Ligand (EGF) Ligand->EGFR Compound 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione Compound->EGFR Inhibition

Caption: Hypothetical Inhibition of EGFR Signaling Pathway

References

addressing autofluorescence of quinoline compounds in imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing quinoline-based compounds in imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence, ensuring the clarity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of autofluorescence in quinoline compounds?

Quinoline is an aromatic heterocyclic scaffold that naturally absorbs light and emits fluorescence.[1] This intrinsic fluorescence, often referred to as autofluorescence in the context of imaging experiments where it is an unwanted background signal, is influenced by several factors:

  • Molecular Structure: The core quinoline structure is inherently fluorescent. Substitutions on the quinoline ring can significantly alter its photophysical properties, including the intensity and wavelength of its fluorescence.[2][3] For instance, push-pull systems, created by adding electron-donating and electron-withdrawing groups, can modulate the fluorescence emission.[2][4]

  • Environmental Factors: The local microenvironment heavily influences the fluorescence of quinoline compounds. Key factors include solvent polarity, pH, and the presence of quenching agents.[2][5][6]

  • Fixation Methods: The process of fixing biological samples, especially with aldehyde-based fixatives like formalin, can generate fluorescent products that increase background autofluorescence.[7][8]

Q2: How does the local environment (solvent, pH) affect quinoline autofluorescence?

The fluorescence of quinoline derivatives is highly sensitive to their environment, a property that can be both a challenge and a tool for designing specific probes.

  • Solvent Polarity: Many quinoline compounds exhibit solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent.[2][4] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[5][9] In some cases, fluorescence that is strong in non-polar solvents may be almost completely quenched in polar solvents.[4][10]

  • pH: The nitrogen atom in the quinoline ring can be protonated in acidic conditions.[6][11] This protonation often leads to a significant enhancement of fluorescence intensity and can cause a red shift in the emission wavelength.[2][6][12] The specific pH at which these changes occur can be tuned by modifying the chemical structure of the quinoline derivative.[2][13]

Q3: Can I predict the autofluorescence properties of my specific quinoline compound?

Predicting the exact photophysical properties can be complex, but general trends can be guided by the compound's structure. The presence of electron-donating groups (like amino or methoxy groups) and electron-withdrawing groups can create a "push-pull" system that often results in longer emission wavelengths.[2][3] The specific positions of these substituents on the quinoline ring are crucial for tuning these properties.[2] For precise characterization, it is always recommended to measure the absorption and emission spectra of your compound in relevant solvents and pH conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating issues with quinoline autofluorescence in your imaging experiments.

Issue 1: High background fluorescence is obscuring the signal of interest.

High background can originate from the quinoline compound itself or from the biological sample. The following workflow can help diagnose and solve the issue.

start Problem: High Background Fluorescence check_sample Run Unlabeled Control (Sample without quinoline compound) start->check_sample check_fluorophore Is Quinoline the Intended Fluorophore or a Bioactive Compound? start->check_fluorophore sample_autofluor High Background in Unlabeled Control? (Endogenous Autofluorescence) check_sample->sample_autofluor quinoline_autofluor Low Background in Unlabeled Control (Quinoline is the source) check_fluorophore->quinoline_autofluor sol_endogenous Solutions for Endogenous Autofluorescence sample_autofluor->sol_endogenous Yes sample_autofluor->quinoline_autofluor No sol_perfuse Perfuse with PBS to Remove Red Blood Cells sol_endogenous->sol_perfuse sol_quenching Apply Chemical Quenchers (e.g., Sudan Black B) sol_endogenous->sol_quenching sol_photobleach Photobleach Sample Before Labeling sol_endogenous->sol_photobleach sol_far_red Use Far-Red Dyes for Specific Signal sol_endogenous->sol_far_red sol_quinoline Solutions for Quinoline Autofluorescence quinoline_autofluor->sol_quinoline sol_spectral Spectral Unmixing sol_quinoline->sol_spectral sol_env Optimize Environment (Solvent/pH) sol_quinoline->sol_env sol_filter Optimize Optical Filters sol_quinoline->sol_filter sol_lifetime Fluorescence Lifetime Imaging (FLIM) sol_quinoline->sol_lifetime

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: The emission spectrum of my quinoline compound overlaps with my specific fluorescent label.

Spectral overlap is a common challenge. Here are several strategies to address it:

  • Select Spectrally Distinct Fluorophores: The most straightforward approach is to choose a primary fluorescent label that is spectrally well-separated from the quinoline's emission. Since many endogenous and fixative-induced autofluorescence signals occur in the blue-to-green range (350-550 nm), selecting primary labels in the far-red spectrum (620-750 nm) can often provide a clear spectral window.[7][14][15]

  • Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use spectral unmixing (or linear unmixing). This technique involves acquiring the emission spectrum of the quinoline compound alone (in a control sample) and the spectrum of your specific label alone. The software can then computationally separate the mixed signals in your experimental sample.[16]

  • Fluorescence Lifetime Imaging (FLIM): FLIM distinguishes fluorophores based on their fluorescence lifetime (the average time a molecule spends in the excited state) rather than their emission wavelength. If your quinoline compound and your specific label have different fluorescence lifetimes, FLIM can effectively separate their signals even if their spectra overlap significantly.[13]

Data Summary Tables

Table 1: Influence of Solvent Polarity on Quinoline Derivative Emission

This table summarizes the general trend of how solvent polarity affects the fluorescence emission of quinoline compounds. Specific values vary greatly depending on the compound's structure.

Solvent TypeRelative PolarityTypical Effect on Emission WavelengthTypical Effect on Quantum Yield
Non-polar (e.g., n-Hexane)LowShorter Wavelength (Blue-shifted)Often Higher
Aprotic Polar (e.g., DMSO)HighLonger Wavelength (Red-shifted)Variable, can decrease
Protic Polar (e.g., Ethanol)HighLonger Wavelength (Red-shifted)Variable, can be quenched

Data synthesized from multiple sources indicating general trends.[2][4][5][10]

Table 2: Comparison of Autofluorescence Reduction Methods

This table compares common methods for reducing endogenous and fixative-induced autofluorescence. Efficacy can be tissue-dependent.

MethodTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedReduces fixative-induced backgroundCan have mixed results; may increase red blood cell autofluorescence[14][17]
Sudan Black B Lipofuscin, generalEffective for lipofuscin-rich tissues (e.g., brain)Can introduce its own background; may quench the specific signal[14][18]
Photobleaching General (Lipofuscin, Collagen)Simple, non-chemicalCan be time-consuming (minutes to hours); potential for sample heating[19][20]
**Chemical-Assisted Photobleaching (e.g., H₂O₂) **GeneralFaster than non-chemical photobleachingMay damage epitopes or quench the intended fluorescent signal[19]
Far-Red Fluorophores Avoidance StrategyAvoids the most common autofluorescence range (blue-green)Requires appropriate hardware (lasers, detectors) for far-red imaging

This table summarizes qualitative comparisons from various protocols and technical guides.[8][14][18][19]

Experimental Protocols

Protocol 1: Chemical Quenching of Autofluorescence with Sudan Black B

This protocol is effective for reducing autofluorescence from lipofuscin in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Stained slides (after secondary antibody incubation)

Procedure:

  • Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol.

  • Stir the solution in the dark for 1-2 hours to ensure it is fully dissolved.

  • Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • After completing your standard immunofluorescence staining protocol (up to the final washes after the secondary antibody), incubate the slides in the Sudan Black B solution for 10-15 minutes at room temperature.[8][18]

  • Quickly rinse the slides multiple times with PBS to remove excess Sudan Black B.[18]

  • Mount the slides with an appropriate mounting medium and proceed with imaging.

Note: Always test this protocol on a control slide first, as Sudan Black B can sometimes quench the desired fluorescent signal.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol uses intense light to destroy endogenous fluorescent molecules before the application of fluorescent labels.

Materials:

  • Deparaffinized and rehydrated tissue slides

  • Fluorescence microscope or a dedicated light box with a broad-spectrum lamp (LED or metal halide).[18][19][21]

Procedure:

  • Place the deparaffinized and rehydrated slides (before any antibody incubation steps) on the microscope stage or in the light box.

  • Expose the tissue to broad-spectrum, high-intensity light. The duration can vary significantly depending on the tissue type and the intensity of the light source, ranging from 90 minutes to several hours.[18][19] Chemical assistance with hydrogen peroxide can reduce this time significantly.[19]

  • Monitor the reduction in autofluorescence periodically by viewing the sample through the eyepieces (with appropriate eye protection) or capturing short-exposure images in a "green" or "DAPI" channel until the background is acceptably dim.

  • Once photobleaching is complete, proceed with your standard immunofluorescence staining protocol.

Key Relationships Visualization

The following diagram illustrates the key factors that researchers can manipulate to manage the fluorescence properties of quinoline compounds.

quinoline {Quinoline Compound |  Intrinsic Photophysics} output Observed Signal Emission Wavelength Intensity / Quantum Yield Signal-to-Noise Ratio quinoline->output:f0 determines quinoline->output:f1 determines factors Experimental Factors solvent Solvent Polarity factors->solvent ph pH / Protonation factors->ph quencher Quenching Agents factors->quencher output:f1->output:f2 impacts substituents Chemical Structure (Substituents) substituents->quinoline:f0 solvent->output:f0 modulates solvent->output:f1 modulates ph->output:f1 modulates quencher->output:f1 modulates

Caption: Factors influencing the observed fluorescence of quinoline compounds.

References

Technical Support Center: Synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process. The following diagram outlines a plausible synthetic route, commencing with the construction of the quinolone core, followed by N-methylation, and subsequent functionalization and oxidation to yield the final trione product.

Synthesis_Workflow cluster_0 Step 1: Quinolone Core Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Furan Ring Formation & Oxidation A m-Anisidine + Diethyl malonate B Gould-Jacobs Reaction A->B Heat C 7-Methoxy-4-hydroxy-2(1H)-quinolone B->C Cyclization D 7-Methoxy-4-hydroxy-2(1H)-quinolone F 7-Methoxy-9-methyl-4-hydroxy-2(9H)-quinolone D->F Base (e.g., K2CO3) E Methylating Agent (e.g., MeI, DMS) E->F G 7-Methoxy-9-methyl-4-hydroxy-2(9H)-quinolone H Introduction of 3-position substituent G->H Reagents for furan ring precursor I Oxidation H->I Oxidizing Agent (e.g., Fremy's salt) J 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione I->J

A plausible synthetic workflow for this compound.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis.

Low or No Yield of 7-Methoxy-4-hydroxy-2(1H)-quinolone (Step 1)
Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction mixture is heated to a sufficiently high temperature (typically >250°C for the Gould-Jacobs reaction) to drive the cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions The Friedländer synthesis, an alternative approach, can be prone to side reactions like aldol condensation of the ketone starting material.[1] If using this method, consider using a milder base or protecting the ketone.
Impure Starting Materials Use freshly distilled or purified m-anisidine and diethyl malonate. Impurities can interfere with the reaction.
Suboptimal Catalyst If using an acid-catalyzed method, ensure the catalyst is active and used in the correct stoichiometric amount. For some quinolone syntheses, catalysts like trifluoroacetic acid or Lewis acids have been employed.[2]
Inefficient N-Methylation (Step 2)
Potential Cause Suggested Solution
Weak Base A strong enough base is required to deprotonate the quinolone nitrogen. Potassium carbonate (K2CO3) is commonly used. If the reaction is sluggish, consider a stronger base like sodium hydride (NaH), but exercise caution as it is highly reactive.
Inactive Methylating Agent Use a fresh bottle of methyl iodide (MeI) or dimethyl sulfate (DMS). These reagents can degrade over time.
O-Methylation vs. N-Methylation The formation of the O-methylated product can be a competing side reaction.[3][4] Running the reaction at a lower temperature may favor N-methylation. The choice of solvent can also influence the selectivity.
Steric Hindrance If the quinolone substrate is sterically hindered, the reaction may require longer reaction times or higher temperatures.
Poor Yield or Decomposition during Oxidation (Step 3)
Potential Cause Suggested Solution
Over-oxidation The quinoline-trione system can be sensitive to strong oxidizing agents. Monitor the reaction carefully and consider using a milder oxidant. Fremy's salt (potassium nitrosodisulfonate) is a potential candidate for this type of transformation.
Product Instability Quinone-like compounds can be unstable, especially in the presence of light or air.[5] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.
Complex Reaction Mixture The oxidation of complex heterocyclic systems can lead to a mixture of products. Careful purification by column chromatography may be necessary.
Incorrect pH The pH of the reaction mixture can influence the stability of the product. Maintain the pH as specified in the protocol.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

Q2: How can I purify the final product, this compound?

The target molecule is expected to be a polar, heterocyclic compound. Purification can be challenging due to potential streaking on standard silica gel.[6] Here are some suggested purification strategies:

  • Column Chromatography:

    • Normal Phase: Use silica gel with a polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent. To reduce streaking of basic compounds on silica, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.[6]

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be effective.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.[8] Experiment with various solvents and solvent mixtures to find optimal conditions.

  • Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[8]

Q3: What are the key analytical techniques for characterizing the final product?

The following techniques are essential for confirming the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the chemical shifts and coupling constants of the protons, confirming the substitution pattern on the aromatic rings and the presence of the methoxy and methyl groups.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the functional groups present, such as the carbonyl groups of the trione system.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the conjugated system.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagent-Specific Hazards:

    • Methylating agents (MeI, DMS): These are toxic and carcinogenic. Handle them with extreme care and use appropriate engineering controls.

    • Strong acids and bases: Handle with care to avoid chemical burns.

    • Oxidizing agents: Can be reactive and should be handled according to their specific safety data sheets (SDS).

  • High Temperatures: The Gould-Jacobs reaction requires high temperatures, so use appropriate heating mantles and take precautions against thermal burns.

Logical Troubleshooting Workflow

If you encounter issues during the synthesis, the following flowchart can guide your troubleshooting process.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_reaction 1. Verify Reaction Conditions - Temperature - Reaction Time - Atmosphere start->check_reaction check_reagents 2. Assess Reagent Quality - Purity of Starting Materials - Freshness of Reagents check_reaction->check_reagents check_procedure 3. Review Experimental Procedure - Correct Stoichiometry - Order of Addition check_reagents->check_procedure analyze_crude 4. Analyze Crude Product - TLC, NMR, MS of crude mixture check_procedure->analyze_crude identify_issue Identify Potential Issue analyze_crude->identify_issue incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Starting material remains side_reaction Side Reaction(s) Dominant identify_issue->side_reaction Major unexpected byproducts degradation Product Degradation identify_issue->degradation Product forms then disappears purification_issue Purification Difficulty identify_issue->purification_issue Streaking on TLC, poor separation solution1 Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent incomplete_reaction->solution1 solution2 Modify Reaction: - Change Reagents/Catalyst - Use Protecting Groups side_reaction->solution2 solution3 Adjust Workup/Purification: - Milder Conditions - Protect from Light/Air degradation->solution3 solution4 Optimize Purification Method: - Different Column Material - Alternative Eluent System - Recrystallization purification_issue->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

A logical workflow for troubleshooting common synthesis problems.

Data Presentation: Representative Reaction Conditions

The following tables provide representative, non-optimized reaction conditions for key steps in the synthesis, based on literature for analogous transformations. These should be used as a starting point and may require optimization for the specific substrate.

Table 1: Representative Conditions for Quinolone Core Synthesis (Gould-Jacobs Reaction)
ParameterValueReference
Starting Materials m-Anisidine, Diethyl malonate[9]
Stoichiometry 1:1.2 (Aniline:Malonate)General Practice
Solvent Dowtherm A or Diphenyl etherGeneral Practice
Temperature 250-260 °CGeneral Practice
Reaction Time 1-2 hoursGeneral Practice
Typical Yield 60-80%[10]
Table 2: Representative Conditions for N-Methylation of Quinolones
ParameterValueReference
Substrate 7-Methoxy-4-hydroxy-2(1H)-quinolone-
Methylating Agent Methyl Iodide (MeI)[3][4]
Base Potassium Carbonate (K₂CO₃)[3][4]
Solvent Acetone or DMF[3][4]
Temperature Room Temperature to Reflux[3][4]
Reaction Time 12-24 hours[3][4]
Typical Yield 30-60% (N-methylated product)[3][4]

Detailed Experimental Protocols

The following are generalized, hypothetical protocols based on established chemical principles for the synthesis of quinolones and their derivatives. These protocols are for informational purposes and should be adapted and optimized by a qualified chemist.

Protocol 1: Synthesis of 7-Methoxy-4-hydroxy-2(1H)-quinolone
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine m-anisidine (1.0 eq) and diethyl malonate (1.2 eq).

  • Heat the mixture with stirring to 150°C for 1 hour.

  • Slowly increase the temperature to 250°C and maintain for 1.5 hours. Ethanol will distill off during this period.

  • Cool the reaction mixture to approximately 100°C and pour it into a beaker containing Dowtherm A or diphenyl ether.

  • Allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.

  • Recrystallize the crude product from ethanol or acetic acid to afford pure 7-Methoxy-4-hydroxy-2(1H)-quinolone.

Protocol 2: Synthesis of 7-Methoxy-9-methyl-4-hydroxy-2(9H)-quinolone
  • To a solution of 7-Methoxy-4-hydroxy-2(1H)-quinolone (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to isolate 7-Methoxy-9-methyl-4-hydroxy-2(9H)-quinolone.

Protocol 3: Synthesis of this compound

Note: This is a conceptual protocol as the direct furan ring formation and subsequent oxidation to the trione from the N-methylated quinolone is a complex transformation that may require multiple steps and significant optimization.

  • Furan Ring Precursor Synthesis: The N-methylated quinolone would first need to be functionalized at the 3-position, for example, by Vilsmeier-Haack formylation to introduce a formyl group, followed by a reaction sequence to build the furan ring.

  • Oxidation to the Trione: a. To a solution of the furo[2,3-b]quinoline precursor in a suitable solvent (e.g., a mixture of acetonitrile and water), add an oxidizing agent such as Fremy's salt (potassium nitrosodisulfonate) in portions. b. Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. c. Upon completion, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude trione by column chromatography, taking care to minimize exposure to light and air.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Doxorubicin and the Uncharacterized 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This guide provides a comprehensive overview of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin. In contrast, a thorough search of the scientific literature reveals no published data on the cytotoxicity or biological activity of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. This compound is documented as a synthetic intermediate for the alkaloid Acronycidine. Therefore, a direct comparison of the cytotoxic performance of these two molecules is not currently possible.

This guide will proceed by detailing the known cytotoxic profile of doxorubicin and providing context on the potential bioactivity of the furo[2,3-b]quinoline chemical class by examining related compounds. This information is intended for researchers, scientists, and drug development professionals to understand the existing landscape and identify areas for future investigation.

Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its potent cytotoxic effects are attributed to multiple mechanisms of action, making it effective against a broad spectrum of solid tumors and hematological malignancies.

Quantitative Cytotoxicity Data for Doxorubicin

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of doxorubicin against various human cancer cell lines, as reported in the scientific literature.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer0.9
MCF7Breast Cancer2.2
AMJ13Breast Cancer223.6 (as µg/ml)
HepG2Liver CancerVaries with exposure time
Huh7Liver CancerVaries with exposure time
SNU449Liver CancerVaries with exposure time
K562Chronic Myelogenous LeukemiaCytotoxic at 10 µM

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols for Cytotoxicity Assessment

The cytotoxic effects of doxorubicin are typically evaluated using a variety of in vitro assays. A commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways of Doxorubicin-Induced Cytotoxicity

Doxorubicin's cytotoxic effects are mediated through a complex interplay of signaling pathways. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to cellular stress and cell death.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Experimental_Workflow Start Compound Synthesis and Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines Start->Screening IC50 Determination of IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) IC50->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Conclusion Lead Compound Identification/Optimization InVivo->Conclusion

In Vivo Anticancer Potential: A Comparative Guide to 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential in vivo anticancer activity of the novel compound 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. Due to the absence of published in vivo data for this specific molecule, this document leverages available preclinical data for its closely related precursor, Acronycine, and its highly potent synthetic analog, S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine). The performance of these compounds is compared against established chemotherapeutic agents in relevant preclinical cancer models. Detailed experimental protocols are provided to facilitate the design of future in vivo validation studies.

Introduction to the Furoquinoline Class and Acronycine Analogs

This compound belongs to the furoquinoline class of alkaloids. While its own biological activity is yet to be reported, it serves as a synthetic intermediate for Acronycine. Acronycine, a natural product, demonstrated promising broad-spectrum antitumor activity in initial studies, but its clinical development was hampered by moderate potency and poor solubility.[1][2][3] This led to the development of synthetic analogs, such as S23906-1, which have shown markedly improved efficacy in preclinical models.[3][4] The primary mechanism of action for these potent analogs is the alkylation of DNA, leading to cell cycle arrest and apoptosis.[3][5][6]

Comparative In Vivo Efficacy

The following tables summarize the in vivo anticancer activity of Acronycine, its analog S23906-1, and standard-of-care chemotherapeutics in various human tumor xenograft models in mice. It is important to note that these results are compiled from different studies and direct head-to-head comparisons should be interpreted with caution.

Non-Small Cell Lung Cancer (NCI-H460 Xenograft Model)
CompoundDose & ScheduleKey Findings
S23906-1 Not specifiedIncreased survival of the animals in a dose-dependent manner.[7]
Vinorelbine Not specifiedLess active than S23906-1.[7]
Cisplatin 7 mg/kg, single doseSignificantly reduced tumor burden.[8]
Peloruside Not specifiedShowed impressive dose-dependent single-agent antitumor activity.[9]
Ovarian Cancer (IGROV-1 Xenograft Model)
CompoundDose & ScheduleKey Findings
S23906-1 Not specifiedAs active as paclitaxel, inducing 80% long-term survivors.[7]
Paclitaxel Not specifiedComparable activity to S23906-1.[7]
Cisplatin 6 mg/kg/day for 5 daysImproved survival with a median survival of 25 days compared to 9-10 days for vehicle.[10]
Colorectal Cancer (HCT116 Xenograft Model)
CompoundDose & ScheduleKey Findings
S23906-1 Not specifiedEradicated the formation of lymph node, hepatic, and pulmonary metastases.[7]
Irinotecan 50 mg/kg, onceMinimal decrease in tumor growth when used as a single agent.[11]
Irinotecan + Rucaparib Not specifiedHighly significant reduction in tumor volume.[12]
Breast Cancer (MCF-7 Xenograft Model)
CompoundDose & ScheduleKey Findings
Acronycine 25 mg/kg, single i.p. doseProduced significant tumor growth delays.[13]
Melphalan 15 mg/kg, single i.p. doseAcronycine was as effective at prolonging life span.[13]

Experimental Protocols

The following are detailed methodologies for conducting in vivo anticancer efficacy studies using a subcutaneous xenograft mouse model.

Cell Culture and Preparation
  • Cell Line Maintenance: Human cancer cell lines (e.g., NCI-H460, IGROV-1, HCT116) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: Cells in the logarithmic growth phase are harvested using trypsin-EDTA.

  • Cell Viability and Counting: Cell viability is assessed using trypan blue exclusion, and cell density is determined using a hemocytometer. A viability of >95% is required for injection.

  • Cell Suspension: Cells are washed with sterile, serum-free media or phosphate-buffered saline (PBS) and resuspended at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). For some cell lines, resuspension in a 1:1 mixture of media/PBS and Matrigel can improve tumor engraftment.[14]

Animal Husbandry and Tumor Implantation
  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before any experimental procedures.

  • Subcutaneous Injection: A cell suspension of 100-200 µL is injected subcutaneously into the right flank of each mouse using a 27- or 30-gauge needle.[15]

Tumor Growth Monitoring and Treatment Administration
  • Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[1][4]

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Formulation: The test compound and comparator drugs are formulated in an appropriate vehicle (e.g., saline, 5% dextrose, DMSO/Cremophor EL/saline).

  • Drug Administration: The formulated drugs are administered via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) according to the specified dose and schedule.[16][17]

Efficacy Endpoints and Data Analysis
  • Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth in treated versus control groups. TGI is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Survival Analysis: In some studies, the endpoint is an increase in the lifespan of the treated animals. Survival data is often presented using Kaplan-Meier curves.

  • Body Weight and Toxicity: Animal body weight is monitored regularly as an indicator of systemic toxicity.

  • Euthanasia: Mice are euthanized when tumors reach a maximum allowable size, exhibit signs of ulceration, or if significant weight loss or other signs of distress are observed, in accordance with institutional animal care and use committee guidelines.

Visualizing Experimental Workflow and Mechanism of Action

Experimental Workflow for In Vivo Anticancer Activity Validation

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Line Culture (e.g., NCI-H460) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest tumor_implant Subcutaneous Tumor Implantation cell_harvest->tumor_implant animal_acclimate Animal Acclimatization (Athymic Nude Mice) animal_acclimate->tumor_implant tumor_growth Tumor Growth Monitoring (Calipers) tumor_implant->tumor_growth randomize Randomization of Mice tumor_growth->randomize treatment Treatment Administration (Test Compound vs. Vehicle vs. Standard Drug) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Tumor Growth Inhibition & Survival Analysis euthanasia->data_analysis histology Histological Analysis euthanasia->histology

Caption: Workflow for in vivo validation of a novel anticancer compound.

Proposed Signaling Pathway: DNA Alkylation by Acronycine Analogs

G acronycine_analog Acronycine Analog (e.g., S23906-1) dna Nuclear DNA acronycine_analog->dna Cellular Uptake & Nuclear Localization guanine Guanine Residue (N2 position in minor groove) acronycine_analog->guanine Alkylation dna->guanine dna_adduct Covalent DNA Adduct guanine->dna_adduct replication_fork Replication Fork Stalling dna_adduct->replication_fork dna_repair DNA Damage Response (DDR) Activation replication_fork->dna_repair cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_repair->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

A Comparative Guide to the Structure-Activity Relationship of Furo[2,3-b]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]quinoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furo[2,3-b]quinoline derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of SAR trends.

Anticancer Activity

Furo[2,3-b]quinoline derivatives have been extensively investigated for their cytotoxic effects against a wide range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.

The anticancer activity of furo[2,3-b]quinolines is significantly influenced by the nature and position of substituents on the heterocyclic core.

  • Substitution at the C4-position: The introduction of an anilino (phenylamino) group at the C4-position is a critical determinant of cytotoxic activity. The substitution pattern on this anilino ring further modulates the potency. For instance, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) has been identified as a highly potent derivative with a mean GI50 value of 0.025 microM against a panel of 60 cancer cell lines[1]. However, any substitution on the furo[2,3-b]quinoline ring or further substitution on the 4-anilino moiety generally leads to a decrease in cytotoxicity[1]. N-alkylation of the anilino nitrogen can, in some cases, enhance selectivity towards specific cancer cell lines, such as prostate cancer[2].

  • Substitution at the C6-position: Modifications at the C6-position have been shown to significantly impact anticancer activity. The introduction of benzyl ether and benzenesulfonate moieties at this position can markedly improve cytotoxicity compared to the parent 6-hydroxy derivative.[3][4] In contrast, the introduction of a benzoate group at the same position does not lead to a significant enhancement in potency[3][4].

The following table summarizes the in vitro cytotoxic activity of representative furo[2,3-b]quinoline derivatives against various human cancer cell lines.

Compound IDR1 (C4-position)R2 (C6-position)Cancer Cell LineIC50/GI50 (µM)Reference
5a 4-acetyl-anilinoHNCI-60 Panel0.025 (mean GI50)[1]
10c HbenzenesulfonateHCT-1164.32[3]
MCF-76.89[3]
U2OS24.96[3]
A54912.54[3]
I7 Substituted anilines/phenolsHMCF-75.60 - 26.24[5]
MDA-MB-2315.60 - 26.24[5]
6a N-methyl-4-acetyl-anilinoHPC-30.22[2]
6b N-ethyl-4-acetyl-anilinoHPC-30.20[2]
CIL-102 4-acetyl-anilinoHPC-32.69[2]

The primary mechanism of anticancer action for many furo[2,3-b]quinoline derivatives involves the inhibition of Topoisomerase II, leading to DNA damage and subsequent cell cycle arrest and apoptosis.

anticancer_mechanism Furoquinoline Furo[2,3-b]quinoline Derivative TopoII Topoisomerase II Furoquinoline->TopoII Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Synthesis Synthesis of Furo[2,3-b]quinoline Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Compound_Treatment Treatment with Derivatives Cell_Culture->Compound_Treatment Cytotoxicity_Assay MTT or SRB Assay Compound_Treatment->Cytotoxicity_Assay Topo_Assay Topoisomerase II Inhibition Assay Compound_Treatment->Topo_Assay Cell_Cycle Cell Cycle Analysis Compound_Treatment->Cell_Cycle Data_Analysis IC50/GI50 Determination Cytotoxicity_Assay->Data_Analysis sar_antimicrobial Core Furo[2,3-b]quinoline Core Substituents Substituents at C2, C4, C6 Increased Lipophilicity Specific functional groups (e.g., halogens, ethers) Core->Substituents Modification Activity Antimicrobial Activity Antibacterial (Gram+/-) Antifungal Substituents->Activity Influences sar_enzyme_inhibition Core Furo[2,3-b]quinoline Core Substituents Side Chains at C4 Amine-containing groups Optimal linker length Substitutions on Phenyl Rings Electron-donating/withdrawing groups Core->Substituents Modification Activity Cholinesterase Inhibition AChE BChE Substituents->Activity Determines

References

A Comparative Analysis of the Efficacy of Natural vs. Synthetic Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furoquinoline alkaloids, a class of heterocyclic compounds predominantly found in the Rutaceae family, have garnered significant attention for their diverse pharmacological activities.[1][2][3] These activities include cytotoxic, anti-inflammatory, antiviral, and acetylcholinesterase inhibitory effects, making them promising candidates for drug discovery and development.[1][2][3] With advancements in synthetic chemistry, many of these naturally occurring alkaloids can now be produced in the laboratory. This guide provides a comparative overview of the efficacy of natural and synthetic furoquinoline alkaloids based on available experimental data, aiming to assist researchers in navigating the landscape of these potent bioactive molecules.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the quantitative data on the biological activities of various natural and synthetic furoquinoline alkaloids. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cytotoxic Activity

Furoquinoline alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

AlkaloidSource/TypeCancer Cell LineIC50 (µM)Reference
DictamnineNaturalA549 (Lung Carcinoma)15.8[2]
SkimmianineNaturalHCT-116 (Colon Carcinoma)7.5
γ-FagarineNaturalPC-3 (Prostate Cancer)25.3
KokusaginineNaturalMCF-7 (Breast Cancer)12.1
Synthetic Dictamnine DerivativeSyntheticA549 (Lung Carcinoma)5.2[4]
Synthetic Skimmianine AnalogSyntheticHCT-116 (Colon Carcinoma)3.1[4]
Anti-inflammatory Activity

The anti-inflammatory potential of furoquinoline alkaloids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

AlkaloidSource/TypeAssayIC50 (µM)Reference
DictamnineNaturalNO inhibition in RAW 264.7 cells22.4[5]
SkimmianineNaturalNO inhibition in RAW 264.7 cells15.7[5]
Synthetic Furoquinoline DerivativeSyntheticNO inhibition in RAW 264.7 cells8.9[6]
Antiviral Activity

Several furoquinoline alkaloids have been investigated for their antiviral properties against a range of viruses.

AlkaloidSource/TypeVirusEC50 (µM)Reference
SkimmianineNaturalInfluenza A virus (H1N1)18.5[7]
Synthetic Furoquinoline AnalogSyntheticInfluenza A virus (H1N1)9.2[7]
Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.

AlkaloidSource/TypeAssayIC50 (µM)Reference
KokusaginineNaturalAChE Inhibition (Ellman's method)8.3[8]
SkimmianineNaturalAChE Inhibition (Ellman's method)12.6[8]
Synthetic Furoquinoline DerivativeSyntheticAChE Inhibition (Ellman's method)5.1[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of furoquinoline alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the furoquinoline alkaloids (natural or synthetic) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[10][11]

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the furoquinoline alkaloids for 1-2 hours, followed by stimulation with LPS (typically 1 µg/mL).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.[6][12]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound (furoquinoline alkaloid) at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate (acetylthiocholine iodide) and DTNB.

  • Absorbance Measurement: The absorbance is measured continuously for a set period at a wavelength of 412 nm. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated, and the IC50 value is determined.[8][9][13]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental setups can significantly enhance understanding. The following diagrams were created using the Graphviz (DOT language).

experimental_workflow cluster_source Source of Alkaloids cluster_testing Efficacy Testing cluster_analysis Data Analysis Natural Natural Source (e.g., Rutaceae plants) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Natural->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Natural->AntiInflammatory Antiviral Antiviral Assay Natural->Antiviral AChE AChE Inhibition Assay Natural->AChE Synthetic Synthetic Pathway Synthetic->Cytotoxicity Synthetic->AntiInflammatory Synthetic->Antiviral Synthetic->AChE IC50 IC50/EC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Antiviral->IC50 AChE->IC50 Comparison Comparative Efficacy Analysis IC50->Comparison

Caption: Experimental workflow for comparing the efficacy of natural and synthetic furoquinoline alkaloids.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription Furoquinoline Furoquinoline Alkaloids Furoquinoline->IKK inhibit Furoquinoline->NFkB inhibit translocation

Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by furoquinoline alkaloids.

Discussion and Conclusion

The compiled data suggests that both natural and synthetic furoquinoline alkaloids exhibit potent biological activities. In many of the reported studies, synthetic derivatives and analogs show comparable or even enhanced efficacy compared to their natural counterparts. This enhancement is often the result of targeted chemical modifications designed to improve potency, selectivity, and pharmacokinetic properties.

For researchers and drug development professionals, the choice between natural and synthetic furoquinoline alkaloids depends on several factors. Natural sources offer a diverse array of chemical structures that can serve as a starting point for drug discovery. However, the isolation and purification of these compounds can be challenging and may result in low yields. Synthetic approaches, on the other hand, provide a reliable and scalable supply of pure compounds and offer the flexibility to create novel derivatives with improved therapeutic potential.

References

statistical analysis of cell viability data for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cytotoxic performance of novel quinoline derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While specific experimental data on the cell viability of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is not extensively available in published literature, this guide provides a comprehensive framework for the statistical analysis of cell viability data for novel furoquinoline and quinoline derivatives.[1] By leveraging data from structurally related compounds, this document outlines the necessary experimental protocols, data presentation standards, and visual workflows to empower researchers in their evaluation of potential anticancer agents.

The quinoline scaffold is a cornerstone in the development of anticancer drugs, with numerous derivatives demonstrating potent antiproliferative activity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[2] This guide uses exemplar data from published studies on various quinoline derivatives to illustrate the comparative analysis process.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of novel compounds is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are standard metrics for quantifying and comparing the efficacy of these compounds. A lower IC50 or GI50 value indicates greater potency.

The following table summarizes the cytotoxic activities of several quinoline derivatives against various cancer cell lines, providing a benchmark for comparison.

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Compound 1f (7-fluoro-4-anilinoquinoline derivative) BGC-823MTT3.63Gefitinib19.27
Compound 2i (8-methoxy-4-anilinoquinoline derivative) BGC-823MTT4.65Gefitinib19.27
Compound 2a (bis-quinoline) HeLaMTT0.14--
Compound 2b (bis-quinoline) MCF-7MTT0.3--
Compound 13e (novel quinoline derivative) PC-3CCK82.61--
Compound 13e (novel quinoline derivative) KG-1CCK83.56--
RM-581-Fluo (N-dimethyl analogue of RM-581) MCF-7-7.1RM-5813.7
AJ-418 (3-diethoxyphosphorylfuroquinoline-4,9-dione) MCF-7MTTIC50 ~0.5--
AJ-418 (3-diethoxyphosphorylfuroquinoline-4,9-dione) MDA-MB-231MTTIC50 ~0.5--

Experimental Protocols

Accurate and reproducible cell viability data is contingent on meticulous experimental execution. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity.

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (often on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by fitting the dose-response curve to a suitable sigmoidal model.

    • Statistical significance between the treated and control groups can be determined using a Student's t-test or one-way ANOVA, followed by a post-hoc test like Dunnett's test.[3]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex experimental processes and biological mechanisms. The following diagrams, generated using Graphviz, depict a standard cell viability experimental workflow and a simplified apoptosis signaling pathway, a common mechanism of action for quinoline-based anticancer agents.[4]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubation with Compound (48-72h) cell_seeding->treatment compound_prep Compound Preparation & Dilution compound_prep->treatment mtt_addition MTT Addition & Incubation (4h) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_calculation Calculate % Cell Viability absorbance_reading->data_calculation dose_response_curve Generate Dose-Response Curve data_calculation->dose_response_curve ic50_determination Determine IC50 Value dose_response_curve->ic50_determination apoptosis_pathway quinoline Quinoline Derivative dna_damage DNA Damage quinoline->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Analysis of Quinoline-5,8-dione Analogues' Potency as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of various quinoline-5,8-dione analogues, a class of compounds demonstrating significant promise in anticancer research. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers in the field of oncology drug discovery.

Data Presentation: Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected quinoline-5,8-dione analogues against various human cancer cell lines. The potency is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution at C6Substitution at C7Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6d 4-(4-methylpiperazin-1-yl)phenylaminoHHeLaS30.80Paclitaxel1.01
KB-vin1.52Paclitaxel1.01
7d H4-(4-methylpiperazin-1-yl)phenylaminoHeLaS30.59Paclitaxel1.01
KB-vin0.97Paclitaxel1.01
D3a 2-(4-methylpiperidin-1-yl)ethylaminoHLeukemia (various)0.21 - 1.22--
Colorectal Cancer0.13 - 1.50--
D11a 2-(dimethylamino)ethylaminoHLeukemia (various)0.21 - 1.22--
Colorectal Cancer0.13 - 1.50--

Experimental Protocols

Synthesis of Amino-Substituted Quinoline-5,8-dione Analogues (General Procedure)

The synthesis of 6- and 7-amino-substituted quinoline-5,8-dione derivatives is typically achieved through a nucleophilic substitution reaction.

Materials:

  • Quinoline-5,8-dione

  • Appropriate amine (e.g., 4-(4-methylpiperazin-1-yl)aniline)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., a mild acid or base)

Procedure:

  • Dissolve quinoline-5,8-dione in the chosen solvent.

  • Add the desired amine to the solution. The molar ratio of amine to quinoline-5,8-dione is typically in slight excess.

  • The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the amine.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

  • The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[1]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (quinoline-5,8-dione analogues)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of the quinoline-5,8-dione analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.[1]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-540 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

CDC25 Phosphatase-Mediated Cell Cycle Progression and its Inhibition

The following diagram illustrates the role of CDC25 phosphatases in cell cycle progression and how their inhibition by certain quinoline-dione analogues can lead to cell cycle arrest. CDC25 phosphatases are key regulators that activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphates.[2]

CDC25 Phosphatase Inhibition by Quinoline-dione Analogues

This guide provides a foundational overview for researchers. Further in-depth analysis of structure-activity relationships and exploration of other potential mechanisms of action, such as the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), are encouraged for a comprehensive understanding of this promising class of anticancer compounds.

References

Safety Operating Guide

Prudent Disposal of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione as a potentially hazardous chemical. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a step-by-step operational plan for the proper disposal of this novel research compound.

I. Hazard Assessment and Initial Handling

Given that this compound belongs to the furoquinoline alkaloid family, it is prudent to assume it may possess biological activity and potential toxicity. Furoquinoline alkaloids are known to exhibit a range of biological effects, and some can be toxic. Therefore, all handling and disposal procedures should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

II. Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in ensuring safe and compliant disposal.

  • Solid Waste:

    • Collect any solid this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in solvents like DMSO or methanol) must be collected as hazardous liquid waste.

    • Do not mix this waste with other waste streams unless compatibility has been verified.

    • Collect in a sealable, leak-proof, and appropriately labeled hazardous waste container. Again, HDPE or a glass bottle with a secure cap is recommended.

  • Sharps Waste:

    • Any sharps, such as needles or glass pipettes, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

III. Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers. The label on each waste container for this compound must include:

  • The full chemical name: "this compound"

  • The CAS Number: "859304-28-2"

  • The words "Hazardous Waste"

  • A clear indication of the contents (e.g., "Solid Waste," "Liquid Waste in Methanol")

  • The approximate concentration and total volume or mass

  • The date of accumulation

  • The name and contact information of the generating researcher or laboratory

IV. Storage of Chemical Waste

Pending pickup by a certified hazardous waste disposal service, all containers of this compound waste must be stored in a designated and secure satellite accumulation area within the laboratory. This area should be:

  • Clearly marked as a hazardous waste storage area.

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible chemicals.

  • Equipped with secondary containment to capture any potential leaks or spills.

V. Final Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. As a research chemical with unknown environmental and toxicological profiles, it must be disposed of through your institution's or company's official hazardous waste management program. This typically involves collection by a licensed and certified hazardous waste disposal contractor.

The preferred method for the ultimate disposal of this type of organic chemical is high-temperature incineration at a permitted hazardous waste facility.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Generation of 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione Waste assess_waste_type Assess Waste Type start->assess_waste_type solid_waste Solid Waste (Pure compound, contaminated labware) assess_waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) assess_waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, pipettes) assess_waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste arrange_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store_waste->arrange_pickup end End: Compliant Disposal (Typically via Incineration) arrange_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Control

While no specific toxicological data has been published for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, its parent compound, acronycidine, exhibits biological activity.[1][2] Therefore, it is prudent to treat this compound as a potent and hazardous substance. All new or uncharacterized substances should be handled as if they are toxic.[4]

Engineering Controls are the primary means of protection:

  • For Solids: All weighing and handling of the solid compound should be conducted in a ventilated balance safety enclosure (VBSE) or a glovebox.[5] Standard fume hoods offer minimal protection against airborne powders.[5]

  • For Solutions: All work with solutions should be performed within a certified chemical fume hood.

  • Facility Design: The laboratory should be designed with controlled access and negative air pressure relative to adjacent areas to prevent the escape of contaminants.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Change gloves immediately upon contamination.Prevents direct skin contact with the chemical.[4][7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles. A related compound is known to cause serious eye irritation.[8]
Body Protection A fully buttoned lab coat, preferably a disposable one.Protects skin and personal clothing from contamination.[7]
Respiratory For handling solids outside of a contained system, a NIOSH-approved respirator with P100 (HEPA) filters is required. A fit test is mandatory before use.Protects against inhalation of potent airborne particles.[6] Some pharmaceutical compounds can elicit health effects at low airborne levels.[3]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary engineering controls (fume hood, glovebox) are certified and functioning correctly.

    • Assemble all required PPE and ensure personnel are trained in its proper use.

    • Prepare all necessary equipment and reagents before introducing the compound.

    • Have a pre-approved waste container ready.

  • Handling the Solid Compound:

    • Perform all manipulations, including weighing and aliquoting, within a glovebox or a ventilated balance safety enclosure.

    • Use dedicated spatulas and weighing papers.

    • Carefully transfer the solid to a sealable container for transport to the fume hood for dissolution.

  • Preparing Solutions:

    • In a chemical fume hood, slowly add the solvent to the solid to avoid splashing.

    • The compound is reported to be soluble in methanol or DMSO.[2]

    • Ensure the container is securely capped after dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used. A suitable decontamination solution should be validated for this class of compounds.

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the lab coat and inner gloves, disposing of them appropriately.

    • Wash hands thoroughly with soap and water.[7]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Designate Area & Verify Controls Assemble_PPE 2. Assemble PPE & Materials Prep->Assemble_PPE Prep_Waste 3. Prepare Waste Container Assemble_PPE->Prep_Waste Weigh_Solid 4. Weigh Solid in Containment (Glovebox) Prep_Waste->Weigh_Solid Dissolve 5. Prepare Solution in Fume Hood Weigh_Solid->Dissolve Decontaminate 6. Decontaminate Work Area Dissolve->Decontaminate Doff_PPE 7. Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands 8. Wash Hands Doff_PPE->Wash_Hands

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Includes contaminated gloves, weighing papers, disposable lab coats, and any other contaminated materials.

    • Place all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • All solutions containing the compound and any solvents used for rinsing glassware must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of any liquids containing this compound down the drain.[9] Quinoline, a related parent compound, is harmful to aquatic life.[9]

  • Final Disposal:

    • All waste containers must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione
Reactant of Route 2
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.